Cdk7-IN-6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H34ClN9O |
|---|---|
分子量 |
524.1 g/mol |
IUPAC名 |
2-[1-[2-[[[2-(4-aminopiperidin-1-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]-3-chlorophenyl]pyrazol-3-yl]propan-2-ol |
InChI |
InChI=1S/C26H34ClN9O/c1-16(2)18-15-30-36-23(18)31-25(34-11-8-17(28)9-12-34)32-24(36)29-14-19-20(27)6-5-7-21(19)35-13-10-22(33-35)26(3,4)37/h5-7,10,13,15-17,37H,8-9,11-12,14,28H2,1-4H3,(H,29,31,32) |
InChIキー |
FHJUWCCXYSHDGT-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Cdk7-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] Cdk7-IN-6 is a potent and selective inhibitor of CDK7. This document provides an in-depth overview of the mechanism of action of this compound, detailing its effects on CDK7's dual functions. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.
The Dual Role of CDK7 in Cellular Regulation
CDK7 is a serine/threonine protein kinase that occupies a unique position among the CDK family due to its integral roles in both cell cycle control and transcriptional regulation.[2]
-
Cell Cycle Control (CDK-Activating Kinase - CAK): In conjunction with Cyclin H and MAT1, CDK7 forms the CDK-activating kinase (CAK) complex.[3][4][5] The primary function of the CAK is to phosphorylate and activate other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][5] This activation, which occurs through phosphorylation of a key threonine residue in the T-loop of the substrate CDKs, is essential for driving the cell through the different phases of its cycle.[3][5] For instance, CDK7-mediated activation of CDK2 is crucial for the G1-S phase transition, while its activation of CDK1 is required for the G2-M transition.[5][6]
-
Transcriptional Regulation (TFIIH Component): CDK7 is also a core component of the general transcription factor IIH (TFIIH).[1][2][3] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), specifically at serine 5 and serine 7 residues.[6][7] This phosphorylation event is a critical step for the initiation of transcription, facilitating promoter clearance and the transition to productive elongation.[2][6] Furthermore, CDK7 can activate CDK9, which in turn phosphorylates Serine 2 of the Pol II CTD to promote transcriptional elongation.[2][6]
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-6: A Technical Guide to a Potent and Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Cdk7-IN-6 is a potent and selective inhibitor of CDK7, representing a promising avenue for the development of novel cancer therapies. This technical guide provides a comprehensive overview of this compound, its molecular target, and the methodologies used to characterize its activity. While specific quantitative data for this compound is not extensively available in the public domain, this document will leverage data from closely related and well-characterized CDK7 inhibitors to illustrate the expected biochemical and cellular profile.
Introduction to CDK7: The Target of this compound
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] This dual functionality makes it a highly attractive target for anti-cancer drug development.
1.1. Role in Cell Cycle Progression:
CDK7 is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][3] The CAK complex is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][4] This phosphorylation event, occurring on a conserved threonine residue within the T-loop of the substrate CDKs, is a prerequisite for their full enzymatic activity. By activating these downstream CDKs, CDK7 orchestrates the transitions between different phases of the cell cycle.
1.2. Role in Transcription:
In addition to its role in the cell cycle, CDK7 is a subunit of the general transcription factor TFIIH.[5][6] Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation phases of transcription.[6] By controlling the activity of Pol II, CDK7 globally influences gene expression.
The dual inhibition of cell cycle progression and transcription by targeting CDK7 presents a powerful strategy to halt the proliferation of cancer cells, which are often highly dependent on both processes.
This compound: A Selective Inhibitor of CDK7
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of CDK7. While detailed public data on this compound is limited, its characterization would typically involve a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Profile
The primary biochemical evaluation of a kinase inhibitor involves determining its potency against the intended target and its selectivity across the kinome.
Table 1: Illustrative Biochemical Activity of a Selective CDK7 Inhibitor (Based on data for YKL-5-124) [4]
| Kinase | IC50 (nM) |
| CDK7 | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | >1000 |
| CDK13 | >1000 |
Note: This data is for the well-characterized CDK7 inhibitor YKL-5-124 and serves as an example of the expected potency and selectivity profile for a compound like this compound.
Cellular Activity
The efficacy of a CDK7 inhibitor is further assessed in cellular assays to determine its ability to inhibit CDK7 function in a biological context and to affect cancer cell proliferation.
Table 2: Illustrative Cellular Proliferation IC50 Values for a CDK7 Inhibitor
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | Data not available for this compound |
| MCF7 | Breast Cancer | Data not available for this compound |
| Jurkat | T-cell Leukemia | Data not available for this compound |
Note: Specific cellular IC50 values for this compound are not publicly available. The potency of CDK7 inhibitors can vary across different cancer cell lines.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription, highlighting the points of intervention for an inhibitor like this compound.
Caption: The dual role of CDK7 in cell cycle and transcription.
Experimental Workflow: Characterizing a CDK7 Inhibitor
The following diagram outlines a typical workflow for the preclinical characterization of a novel CDK7 inhibitor.
Caption: A typical workflow for kinase inhibitor characterization.
Experimental Protocols
Detailed and validated protocols are essential for the accurate assessment of a compound's activity. The following are representative protocols for key assays in the characterization of a CDK7 inhibitor.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro IC50 of an inhibitor against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate (e.g., a peptide derived from a known CDK7 substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (or other test inhibitor)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Add 2.5 µL of a solution containing the CDK7 enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a method to determine the effect of a CDK7 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (or other test inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot Analysis of CDK7 Pathway Modulation
This protocol is used to assess the effect of a CDK7 inhibitor on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound (or other test inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-RNA Pol II CTD (Ser5), anti-total CDK1, anti-total RNA Pol II, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels relative to total protein and loading controls.
Conclusion
This compound, as a potent and selective inhibitor of CDK7, holds significant promise as a tool for cancer research and as a potential therapeutic agent. Its ability to concurrently disrupt cell cycle progression and transcription provides a powerful mechanism to combat cancer cell proliferation. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel CDK7 inhibitors, from initial biochemical profiling to in-depth cellular and in vivo analysis. Further research is warranted to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cdk7-IN-6: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical node in the intricate wiring of cancer cell proliferation and survival. Its dual role in regulating the cell cycle and transcription makes it a compelling target for therapeutic intervention. Cdk7-IN-6 is a potent and selective inhibitor of CDK7, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.
Discovery and Development of this compound
This compound was identified through a focused discovery effort aimed at developing selective inhibitors of CDK7. The compound originates from the patent WO2019197549 A1, where it is listed as compound 210. The core of its discovery lies in the exploration of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged structure in kinase inhibitor design.
The development of this compound likely involved a systematic structure-activity relationship (SAR) study to optimize potency against CDK7 while minimizing off-target effects on other kinases, particularly other members of the CDK family. This is crucial for mitigating potential toxicities and achieving a desirable therapeutic window.
Physicochemical and Pharmacological Properties
While specific details on the physicochemical properties of this compound are not extensively published, its classification as a small molecule inhibitor suggests it was designed for oral bioavailability. Key pharmacological parameters are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other CDKs |
| CDK7 | Biochemical Assay | ≤100 | >200-fold vs. CDK1, CDK2, CDK5 |
Data sourced from commercially available information.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | ≤1 |
| H460 | Lung Cancer | ≤1 |
| MV4-11 | Leukemia | ≤1 |
| A2780 | Ovarian Cancer | ≤1 |
| OVCAR | Ovarian Cancer | ≤1 |
Data sourced from commercially available information.[1]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK7. CDK7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcription.
1. Regulation of the Cell Cycle:
CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.
2. Regulation of Transcription:
CDK7 is also an integral part of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Inhibition of CDK7 by this compound leads to a global suppression of transcription, which disproportionately affects cancer cells that are often addicted to high levels of transcription of oncogenes and survival factors.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are proprietary and not publicly available. However, based on standard methodologies in the field of kinase inhibitor development, the following protocols represent the likely approaches used.
Biochemical Kinase Assay (General Protocol)
This assay is used to determine the in vitro potency of an inhibitor against its target kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the CDK7 enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data is normalized to controls and IC50 values are calculated using a non-linear regression analysis.
Cell Viability Assay (MTT Assay - General Protocol)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, H460)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of CDK Substrate Phosphorylation (General Protocol)
This method is used to assess the in-cell activity of this compound by measuring the phosphorylation status of downstream CDK substrates.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5))
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action, through the dual inhibition of cell cycle progression and transcription, provides a strong rationale for its further development as a potential anti-cancer therapeutic.
Future research should focus on comprehensive preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models. Further investigation into potential biomarkers of response to this compound will be crucial for patient selection in future clinical trials. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold may also lead to the discovery of next-generation CDK7 inhibitors with improved properties.
References
Cdk7-IN-6: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) stands as a critical nexus in the intricate machinery governing both cell cycle progression and transcriptional regulation. Its dual functionality makes it a compelling target for therapeutic intervention, particularly in oncology. Cdk7 operates as the catalytic subunit of the Cdk-activating kinase (CAK) complex, which is indispensable for the activation of cell cycle-driving kinases such as Cdk1, Cdk2, Cdk4, and Cdk6. Concurrently, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a pivotal step in the initiation of transcription.[1][2][3] This whitepaper provides an in-depth technical guide on Cdk7-IN-6, a potent and selective inhibitor of Cdk7, detailing its mechanism of action, impact on cell cycle regulation, and the experimental methodologies used for its characterization.
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor identified as a potent and selective antagonist of Cdk7.[4] It belongs to a class of compounds developed to probe the function of Cdk7 and explore its therapeutic potential.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound and other relevant Cdk7 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Selectivity | Cell Line Examples | Cellular IC50 (µM) | Reference |
| This compound | Cdk7 | ≤100 | >200-fold vs. Cdk1, Cdk2, Cdk5 | HCT116, H460, MV4-11, A2780, OVCAR | ≤1 | [4] |
| THZ1 | Cdk7 | 3.2 | Also inhibits Cdk12/13 | Neuroblastoma cell lines | 0.006-0.009 | [5] |
| YKL-5-124 | Cdk7 | 53.5 | Selective vs. Cdk12/13 | HAP1, Jurkat | Not specified | [6] |
| BS-181 | Cdk7 | 250 | Selective vs. other CDKs | Multiple cancer cell lines | Not specified | [5] |
| LGR6768 | Cdk7 | Nanomolar range | Favorable selectivity across CDK family | Leukemia cell lines | Not specified | [7] |
| Compound 5f | Cdk7 | 479 | Moderate | Solid cancer cell lines | Not specified | [8] |
| Compound 5i | Cdk7 | 120 | Also inhibits Cdk2 | Not specified | Not specified | [9] |
| Compound 5j | Cdk7 | 140 | Also inhibits Cdk2 | Not specified | Not specified | [9] |
Core Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle
The primary mechanism of action for Cdk7 inhibitors like this compound is the competitive inhibition of the ATP-binding pocket of Cdk7. This leads to the simultaneous disruption of its two major cellular functions.
-
Inhibition of CDK-Activating Kinase (CAK) Activity : By inhibiting Cdk7, this compound prevents the phosphorylation and subsequent activation of downstream cell cycle CDKs.[2] This directly impedes the progression of the cell cycle, leading to cell cycle arrest, most prominently at the G1/S transition.[6]
-
Inhibition of Transcriptional Activity : As a component of the TFIIH complex, Cdk7-mediated phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 5 and 7 is crucial for transcription initiation.[10] Inhibition of this activity by this compound leads to a global disruption of transcription, which is particularly detrimental to cancer cells that are often addicted to high levels of transcription of oncogenes.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by Cdk7 and a general workflow for evaluating Cdk7 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Cdk7 inhibitors. These protocols are generalized and can be adapted for the specific use of this compound.
In Vitro Cdk7 Kinase Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of Cdk7 in a cell-free system.
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Kinase reaction buffer (e.g., 10 mM Tris-HCl)
-
Substrate (e.g., GST-tagged RNAPII CTD fragment)
-
ATP (radiolabeled or for use with a detection reagent)
-
This compound (or other inhibitor) at various concentrations
-
Detection reagent (e.g., ADP-Glo™) or method for detecting radiolabeling
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Cdk7/Cyclin H/MAT1 complex and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection method.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell Proliferation Assay (WST-8/CCK-8)
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).[13]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
Cell Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[13]
Western Blot Analysis of Phosphorylated Cdk Substrates
This method is used to assess the in-cell inhibition of Cdk7's CAK activity by measuring the phosphorylation status of its downstream targets, such as Cdk1 and Cdk2.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Cdk1 (Thr161), anti-phospho-Cdk2 (Thr160), and antibodies for total Cdk1, Cdk2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Conclusion
This compound represents a valuable chemical probe for elucidating the complex roles of Cdk7 in cellular processes and a promising lead for the development of novel anti-cancer therapeutics. Its ability to potently and selectively inhibit Cdk7 allows for the targeted disruption of both cell cycle progression and oncogenic transcription. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other Cdk7 inhibitors, which will be crucial for advancing our understanding of Cdk7 biology and its therapeutic potential.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eatris.cz [eatris.cz]
- 8. mdpi.com [mdpi.com]
- 9. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7-IN-6: An In-Depth Technical Guide on its Effect on Transcription Initiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. Cdk7-IN-6 is a potent and selective inhibitor of CDK7. This technical guide provides a comprehensive overview of the core mechanism by which this compound is understood to impact transcription initiation. Drawing upon data from this compound and analogous CDK7 inhibitors, this document details its biochemical and cellular activities, outlines key experimental protocols for its study, and visualizes the associated molecular pathways.
Introduction to CDK7 and its Role in Transcription Initiation
CDK7 is a serine/threonine kinase that plays a dual role in cellular processes. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs to regulate the cell cycle.[1] Crucially for transcription, CDK7 is also a subunit of the general transcription factor TFIIH.[2][3]
Within the TFIIH complex, CDK7's primary role in transcription initiation is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), Rpb1.[4][5] The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. CDK7 specifically phosphorylates serine residues at positions 5 and 7 (Ser5 and Ser7).[4] This phosphorylation is a key step that facilitates promoter escape, the transition from a paused pre-initiation complex to productive transcription elongation.[6][7] Inhibition of CDK7 is therefore expected to disrupt these early stages of transcription.
This compound: Potency and Selectivity
This compound is a potent and selective inhibitor of CDK7. The following table summarizes its inhibitory activity.
| Target | Assay Type | IC50 | Selectivity | Reference |
| CDK7 | Biochemical Assay | ≤100 nM | >200-fold selective over CDK1, CDK2, and CDK5 | [8] |
Cellular Activity of this compound
This compound has been shown to inhibit the viability of various cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colon | ≤1 µM | [8] |
| H460 | Lung | ≤1 µM | [8] |
| MV4-11 | Leukemia | ≤1 µM | [8] |
| A2780 | Ovarian | ≤1 µM | [8] |
| OVCAR | Ovarian | ≤1 µM | [8] |
Mechanism of Action: The Impact of CDK7 Inhibition on Transcription Initiation
While specific quantitative data for this compound's effect on the individual steps of transcription initiation are not yet publicly available, the mechanism can be inferred from studies of other potent and selective CDK7 inhibitors like THZ1 and SY-5609.
Inhibition of RNA Polymerase II CTD Phosphorylation
The primary mechanism by which CDK7 inhibitors affect transcription is by reducing the phosphorylation of the RNAPII CTD at Ser5 and Ser7.[9][10] This leads to a global decrease in transcription.
| CDK7 Inhibitor | Cell Line | Effect on RNAPII CTD Phosphorylation | Reference |
| THZ1 | Jurkat | Complete inhibition of Ser5 and Ser7 phosphorylation at 250 nM. Concurrent loss of Ser2 phosphorylation. | [9] |
| THZ1 | MYCN-amplified neuroblastoma cells | Dose-dependent decrease in Ser5, Ser7, and Ser2 phosphorylation. | [10] |
Impairment of Promoter Escape and Alteration of Promoter-Proximal Pausing
Inhibition of CDK7 leads to the retention of RNAPII at gene promoters, indicating a failure in promoter escape.[11] This can result in a widespread loss of promoter-proximal paused RNAPII.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of CDK7 inhibitors on transcription initiation. These can be adapted for the study of this compound.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly measures the phosphorylation status of RNAPII CTD, a primary substrate of CDK7.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for total Rpb1, phospho-Ser2, phospho-Ser5, and phospho-Ser7 of the RNAPII CTD. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on CDK7 kinase activity.
-
Reaction Setup: In a microplate, combine recombinant CDK7/Cyclin H/MAT1 enzyme, a substrate peptide (e.g., a synthetic peptide corresponding to the RNAPII CTD), and varying concentrations of this compound in a kinase assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to map the genome-wide occupancy of RNAPII and assess changes in its distribution upon CDK7 inhibition.
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for total RNAPII or its phosphorylated forms. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the distribution and intensity of RNAPII peaks, particularly at promoter regions and along gene bodies.
Signaling Pathways and Logical Relationships
The inhibition of CDK7 by this compound initiates a cascade of events that ultimately leads to the suppression of transcription.
Conclusion
This compound is a potent and selective inhibitor of CDK7 that disrupts transcription initiation by preventing the phosphorylation of the RNA Polymerase II C-terminal domain. This leads to impaired promoter escape and a reduction in overall transcriptional output. The data presented in this guide, compiled from information on this compound and other well-characterized CDK7 inhibitors, provides a foundational understanding for researchers and drug developers working with this class of compounds. Further studies are warranted to delineate the precise quantitative effects of this compound on the various stages of transcription.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFIIH kinase CDK7 drives cell proliferation through a common core transcription factor network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Covalent Engagement of Cdk7-IN-6 with Cysteine 312
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism, biochemical characterization, and cellular engagement of Cdk7-IN-6, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the critical role of the Cysteine 312 (Cys312) residue in the covalent interaction and provides standardized protocols for key validation experiments.
Introduction: Targeting CDK7 in Oncology
Cyclin-Dependent Kinase 7 (CDK7) is a master regulator with dual functions critical to cell proliferation and survival. As the catalytic core of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for transcription initiation and elongation.[1] This dual role in driving both the cell cycle and oncogenic transcription programs makes CDK7 a high-value therapeutic target in oncology.
This compound is a selective inhibitor designed to covalently bind to CDK7, offering high potency and sustained target engagement. Like other inhibitors in its class, its mechanism relies on the formation of a permanent bond with a unique, non-catalytic cysteine residue, Cys312, located near the ATP-binding site. This covalent modification leads to the irreversible inactivation of the kinase.
Mechanism of Action: Covalent Binding to Cys312
The high selectivity and potency of inhibitors like this compound are achieved by targeting Cysteine 312. This residue is unique to CDK7 among closely related kinases, providing a window for specific inhibitor design. The inhibitor typically contains an electrophilic "warhead," such as an acrylamide (B121943) group, which is positioned to react with the nucleophilic thiol group of the Cys312 side chain. This reaction forms a stable thioether bond, permanently linking the inhibitor to the kinase.
The formation of this covalent adduct irreversibly blocks the kinase's function. The specificity of this interaction has been validated through mutagenesis studies; converting Cys312 to a non-nucleophilic serine (C312S) renders CDK7 insensitive to covalent inhibitors, confirming Cys312 as the definitive binding site.[2][3]
Quantitative Data and Comparative Analysis
This compound demonstrates potent inhibition of CDK7.[4] To provide context, its activity is compared with other well-characterized covalent CDK7 inhibitors that also target Cys312. The efficiency of covalent inhibitors is best described by the second-order rate constant (k_inact/K_I), which measures the rate of irreversible inactivation.
| Inhibitor | Target | Assay Type | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Selectivity Profile | Reference |
| This compound | CDK7 | Biochemical | ≤ 100 | Not Publicly Available | >200-fold vs. CDK1, CDK2, CDK5 | [4] |
| THZ1 | CDK7 | Biochemical | 3.2 (after 180 min) | Not Publicly Available | Potent against CDK12/13 | [2][5] |
| YKL-5-124 | CDK7 | Biochemical | 9.7 | 1.03 x 10⁵ | Highly selective vs. CDK12/13 | [6][7] |
| SY-351 | CDK7 | Biochemical | 23 | 4.9 x 10³ | Selective vs. other CDKs; some activity on CDK12/13 at higher concentrations | [8] |
| This compound | HCT116, H460, MV4-11, A2780, OVCAR | Cellular Proliferation | ≤ 1000 | N/A | N/A | [4] |
Mandatory Visualizations
CDK7 Signaling Pathways and Point of Inhibition
Experimental Workflow for Covalent Inhibitor Validation
Logical Diagram of Covalent Binding at Cys312
Experimental Protocols
The following protocols provide a framework for characterizing the covalent binding of inhibitors like this compound to CDK7.
Protocol: Time-Dependent Biochemical Kinase Assay
This assay determines if inhibition increases with pre-incubation time, a hallmark of covalent inhibitors.
-
Reagent Preparation:
-
Enzyme: Recombinant CDK7/Cyclin H/MAT1 complex in kinase buffer.
-
Inhibitor: Serial dilutions of this compound in DMSO, then further diluted in kinase buffer.
-
Substrate: A suitable peptide substrate (e.g., derived from RNA Pol II CTD) and ATP.
-
Detection: ADP-Glo™ or similar luminescence-based system to measure kinase activity.
-
-
Experimental Procedure:
-
Dispense the CDK7 enzyme solution into wells of a 96-well plate.
-
Add the serially diluted inhibitor to the enzyme. Include a DMSO-only vehicle control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for several distinct time points (e.g., 15, 30, 60, 120 minutes) at room temperature.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells simultaneously to start the kinase reaction. Incubate for a fixed time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™) according to the manufacturer's protocol to stop the reaction and measure the luminescence signal.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus inhibitor concentration for each pre-incubation time point.
-
A leftward shift in the IC50 curve with increasing pre-incubation time indicates time-dependent, covalent inhibition.
-
Protocol: Intact Protein Mass Spectrometry for Adduct Confirmation
This method directly confirms the formation of a covalent bond by detecting the mass of the inhibitor-protein adduct.[9][10]
-
Sample Preparation:
-
Incubate purified recombinant CDK7 protein (typically 1-5 µM) with an excess of this compound (e.g., 10-50 µM) in a suitable buffer (e.g., ammonium (B1175870) bicarbonate) for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction.
-
Prepare a parallel control sample with DMSO vehicle instead of the inhibitor.
-
Desalting: Remove unbound inhibitor and non-volatile salts using a C4 ZipTip, reverse-phase HPLC, or a spin column.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples via direct infusion or liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire spectra over a mass-to-charge (m/z) range that encompasses the charge state envelope of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw m/z spectra to obtain the zero-charge mass of the protein in both the control and inhibitor-treated samples.
-
Compare the mass of the treated protein to the control. A mass increase that precisely matches the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.[9][10]
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether an inhibitor binds to and stabilizes its target protein in a cellular environment, providing evidence of in-cell target engagement.[11][12][13]
-
Cell Treatment:
-
Culture cells of interest (e.g., HCT116) to ~80% confluency.
-
Treat one batch of cells with this compound at a saturating concentration (e.g., 1-10 µM) and another with DMSO vehicle control. Incubate for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[14]
-
Collect the supernatant (soluble fraction) and quantify the amount of soluble CDK7 using a standard method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity of soluble CDK7 and normalize it to the intensity at the lowest temperature.
-
Plot the normalized soluble CDK7 fraction against temperature for both the inhibitor-treated and control samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates that the inhibitor has bound to and thermally stabilized CDK7, confirming target engagement in the cell.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
In-Depth Technical Guide: The Impact of Cdk7-IN-6 on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. A key function of Cdk7 is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), a process essential for the initiation and elongation phases of transcription. Cdk7-IN-6 is a potent and selective inhibitor of Cdk7 with a reported IC50 of ≤100 nM. This technical guide provides a comprehensive overview of the mechanism by which this compound and other selective Cdk7 inhibitors impact Pol II phosphorylation, supported by quantitative data from representative studies, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows. While specific quantitative data for this compound's direct effect on Pol II phosphorylation is not extensively available in public literature, this guide leverages data from other well-characterized selective Cdk7 inhibitors to illustrate the expected molecular consequences of its application.
The Role of Cdk7 in RNA Polymerase II Phosphorylation
The CTD of the RPB1 subunit of Pol II consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y1S2P3T4S5P6S7. The phosphorylation status of the serine residues within this repeat, particularly at positions 2, 5, and 7, orchestrates the recruitment of various factors that regulate transcription, pre-mRNA processing, and chromatin modification.
Cdk7, as the kinase subunit of the general transcription factor TFIIH, plays a pivotal role in this "CTD code" through two primary mechanisms:
-
Direct Phosphorylation of Ser5 and Ser7: During transcription initiation, Cdk7 directly phosphorylates serine 5 (Ser5) and serine 7 (Ser7) of the Pol II CTD.[1][2][3][4] Phosphorylation of Ser5 is a key signal for promoter clearance and the recruitment of capping enzymes to the nascent mRNA transcript.
-
Indirect Regulation of Ser2 Phosphorylation: Cdk7 also acts as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of other CDKs, including Cdk9.[5] Cdk9, as part of the positive transcription elongation factor b (P-TEFb), is the primary kinase responsible for phosphorylating serine 2 (Ser2) of the Pol II CTD during the transition from abortive initiation to productive elongation. Therefore, inhibition of Cdk7 can indirectly lead to a reduction in Ser2 phosphorylation.[4]
Impact of Selective Cdk7 Inhibition on Pol II Phosphorylation: Quantitative Insights
While specific quantitative data for this compound's effect on individual Pol II phosphorylation sites is limited, studies on other selective Cdk7 inhibitors provide valuable insights into the expected outcomes. It is important to note that the cellular effects of Cdk7 inhibition can be complex and may vary depending on the specific inhibitor, cell type, and experimental conditions. Some studies with highly selective inhibitors like YKL-5-124 have shown minimal impact on global Pol II CTD phosphorylation, suggesting the existence of compensatory kinase activities.[6][7] However, other potent Cdk7 inhibitors have demonstrated a clear and dose-dependent reduction in Ser5 and Ser7 phosphorylation.
The following tables summarize representative quantitative data from studies using selective Cdk7 inhibitors.
Table 1: Biochemical Potency of Selective Cdk7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Cdk7 | ≤100 | Not Specified | Patent WO2019197549 A1 |
| YKL-5-124 | Cdk7/Mat1/CycH | 9.7 | In vitro kinase assay | [8] |
| SY-5609 | Cdk7 | Not specified | In vitro kinase assay | [9] |
| ICEC0942 | Cdk7 | 40 | In vitro kinase assay | [10] |
Table 2: Cellular Effects of Selective Cdk7 Inhibitors on RNA Polymerase II CTD Phosphorylation
| Inhibitor | Cell Line | Concentration | Duration | Effect on Ser5-P | Effect on Ser7-P | Effect on Ser2-P | Method | Reference |
| SY-5609 | HCT116 | 50 nM | 30 min + 45 min IFNγ | Decreased at TSS | Decreased at TSS | Not specified | ChIP-seq | [11][12] |
| NM-PP1 | CDK7as cells | 10 µM | 24 hr | Diminished near TSS | Not specified | Not specified | ChIP-seq | [13] |
| 3-MB-PP1 | Cdk7as/as cells | Not specified | Not specified | Reduced at 5' ends of genes | Reduced by 80-90% on U snRNA genes | Reduced at 3' ends of genes | ChIP | [2][4] |
| YKL-5-124 | RPP631, DMS79 | Various | 24 hr | No effect | Not specified | No effect | Western Blot | [6] |
TSS: Transcription Start Site; U snRNA: U small nuclear RNA.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Cdk7 in RNA Polymerase II Phosphorylation
Caption: Cdk7-mediated phosphorylation of RNA Polymerase II CTD and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFIIH-associated Cdk7 kinase functions in phosphorylation of C-terminal domain Ser7 residues, promoter-proximal pausing, and termination by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cdk7-IN-6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription, making it a compelling target for cancer therapy. Cdk7-IN-6 is a potent and selective inhibitor of CDK7. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate its use in preclinical research.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 7 (CDK7). CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs that drive cell cycle progression, and it is a subunit of the general transcription factor TFIIH, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription. By targeting CDK7, this compound disrupts both the cell cycle and transcriptional machinery in cancer cells, leading to cell cycle arrest and apoptosis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2378710-04-2 | [1][2] |
| Molecular Formula | C₂₆H₃₄ClN₉O | [1] |
| Molecular Weight | 524.06 g/mol | [2] |
| Solubility | Specific solubility data is not readily available in public domains. General laboratory practice for similar small molecules involves dissolution in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. For in vivo applications, formulation in vehicles such as PEG300, Tween-80, and saline may be required. |
Biological Activity and Selectivity
This compound has been characterized as a potent inhibitor of CDK7 with excellent selectivity over other cyclin-dependent kinases.
| Parameter | Value | Cell Lines/Conditions | Reference |
| CDK7 IC₅₀ | ≤100 nM | In vitro kinase assay | [3][4] |
| Selectivity | >200-fold selective for CDK7 over CDK1, CDK2, and CDK5 | In vitro kinase assays | [3][4] |
| Cell Viability IC₅₀ | ≤1 µM | HCT116, H460, MV4-11, A2780, and OVCAR cells | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of CDK7, thereby impacting two major cellular processes: cell cycle progression and transcription.
Role in Cell Cycle Control
As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by this compound prevents this activation, leading to a halt in cell cycle progression.
Role in Transcription Regulation
CDK7 is also an integral part of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5 and 7 residues. This phosphorylation is a critical step for promoter clearance and the transition from transcription initiation to elongation. This compound blocks this phosphorylation event, leading to a global suppression of transcription, which disproportionately affects highly transcribed genes, including many oncogenes.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CDK7 inhibitors like this compound.
In Vitro CDK7 Kinase Assay
This assay measures the direct inhibitory effect of this compound on CDK7 kinase activity.
Materials:
-
Active CDK7/Cyclin H/MAT1 enzyme complex
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
CDK7 substrate (e.g., a peptide derived from the RNA Pol II CTD)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing the CDK7 enzyme, substrate, and kinase buffer in a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a luminometer.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque plates
Procedure:
-
Seed cells in a 96-well opaque plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability relative to the vehicle-treated control against the logarithm of the inhibitor concentration.
Western Blot Analysis of Phospho-Proteins
This method is used to assess the in-cell inhibition of CDK7 by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II CTD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
ECL detection reagents
Procedure:
-
Treat cells with various concentrations of this compound for a defined period.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of CDK7 in cancer biology. Its potency and selectivity make it a suitable probe for elucidating the downstream effects of CDK7 inhibition on the cell cycle and transcription. The experimental protocols and workflows described in this guide provide a framework for the effective use of this compound in preclinical research and drug development.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. researchgate.net [researchgate.net]
Cdk7-IN-6: A Technical Guide to a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Cdk7-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This guide details the molecule's core properties, its mechanism of action within critical cellular signaling pathways, and detailed protocols for key experimental assays relevant to its characterization.
Core Molecular Properties
This compound is a small molecule inhibitor designed for high selectivity and potency against CDK7, a key regulator of the cell cycle and transcription.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂N₆O₄S | MedChemExpress |
| Molecular Weight | 524.06 g/mol | [1] |
| CAS Number | 2378710-04-2 | [1] |
| Inhibitory Potency (IC₅₀) | ≤100 nM | [1] |
Mechanism of Action and Signaling Pathways
CDK7 plays a dual role in fundamental cellular processes, making it a critical target in cancer therapy. It is a core component of two essential protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
-
Cell Cycle Control: As part of the CAK complex, along with Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] This activation is a prerequisite for the progression through the various phases of the cell cycle. Inhibition of CDK7 disrupts this cascade, leading to cell cycle arrest.
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7. This phosphorylation is a critical step for the initiation and elongation phases of transcription.[3] Many cancer cells exhibit a high dependency on transcription to maintain their oncogenic state, making them particularly vulnerable to CDK7 inhibition.
The inhibitory action of this compound on CDK7 leads to a downstream cascade of effects, including the suppression of oncogenic transcription and the induction of cell cycle arrest, ultimately promoting apoptosis in cancer cells.
References
Cdk7-IN-6: A Technical Guide to Preclinical Findings and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 presents a promising strategy for cancer treatment. This technical guide provides a comprehensive overview of the preclinical data available for Cdk7-IN-6, a potent and selective CDK7 inhibitor. While detailed preclinical studies on this compound are not extensively published, this document synthesizes the available information and provides a framework for its preclinical evaluation based on established methodologies for similar CDK7 inhibitors.
Introduction to CDK7 as a Therapeutic Target
CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes:
-
Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4]
-
Transcriptional Regulation: CDK7 is a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[4]
Given that uncontrolled cell proliferation and aberrant gene expression are hallmarks of cancer, targeting CDK7 offers a dual mechanism of anti-cancer activity.
This compound: Preclinical Data
This compound is a potent and selective inhibitor of CDK7, identified as compound 210 in patent WO2019197549 A1. The following tables summarize the currently available quantitative data.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 | Selectivity vs. CDK7 |
| CDK7 | ≤100 nM | - |
| CDK1 | >200-fold | >200-fold |
| CDK2 | >200-fold | >200-fold |
| CDK5 | >200-fold | >200-fold |
Data sourced from MedchemExpress, citing patent WO2019197549 A1.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 |
| HCT116 | Colon Carcinoma | ≤1 µM |
| H460 | Lung Cancer | ≤1 µM |
| MV4-11 | Acute Myeloid Leukemia | ≤1 µM |
| A2780 | Ovarian Cancer | ≤1 µM |
| OVCAR | Ovarian Cancer | ≤1 µM |
Data sourced from MedchemExpress, citing patent WO2019197549 A1.
Experimental Protocols for Preclinical Evaluation
Detailed experimental protocols for this compound have not been publicly disclosed. However, the following sections describe standard methodologies used for the preclinical assessment of CDK7 inhibitors, which would be applicable to this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro potency and selectivity of an inhibitor against a panel of kinases.
Methodology:
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), ATP, kinase assay buffer, and the test inhibitor.
-
Procedure:
-
The kinase reaction is initiated by mixing the CDK7 complex, substrate peptide, and ATP in the assay buffer.
-
The test inhibitor is added at various concentrations to determine its effect on the kinase activity.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).[5]
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve. Selectivity is assessed by performing similar assays with other kinases.
Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines representing different tumor types.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin (B115843) reduction, or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.[6]
-
-
Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each inhibitor concentration. The IC50 value is then determined from the resulting dose-response curve.
Western Blot Analysis of Target Engagement
Objective: To confirm that the inhibitor engages its target (CDK7) in a cellular context and affects downstream signaling.
Methodology:
-
Procedure:
-
Cancer cells are treated with the inhibitor at various concentrations and for different durations.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies against phosphorylated forms of CDK7 substrates, such as RNA Polymerase II CTD (Ser2, Ser5, Ser7), and downstream cell cycle proteins like CDK1 (pThr161) and CDK2 (pThr160). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are also used.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence.
-
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein and loading control to assess the dose-dependent effect of the inhibitor on target engagement.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure:
-
Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor size is measured regularly with calipers, and animal body weight is monitored to assess toxicity.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription, and the inhibitory action of this compound.
General Experimental Workflow for CDK7 Inhibitor Profiling
Caption: A stepwise preclinical workflow for characterizing a novel CDK7 inhibitor.
Conclusion
This compound is a potent and selective CDK7 inhibitor with demonstrated anti-proliferative activity against a range of cancer cell lines. While comprehensive preclinical data for this compound is not yet publicly available, the established methodologies for evaluating CDK7 inhibitors provide a clear path for its further development. The dual role of CDK7 in regulating both the cell cycle and transcription makes its inhibition a compelling therapeutic strategy in oncology. Further studies are warranted to fully elucidate the preclinical profile of this compound and its potential as a clinical candidate.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220288067A1 - Treatment of cancer with cdk inhibitors - Google Patents [patents.google.com]
- 3. A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cdk7 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of compounds against Cyclin-Dependent Kinase 7 (Cdk7). The information is intended for researchers, scientists, and drug development professionals.
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of both the cell cycle and transcription, making it a significant target in cancer therapy.[1] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for transcription initiation.[1][3] Dysregulation of Cdk7 activity is a common feature in various cancers, often correlating with uncontrolled cell proliferation.[4]
Data Presentation
The inhibitory activities of several known Cdk7 inhibitors have been characterized using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type |
| Cdk7-IN-8 | Cdk7 | 54.29 | In Vitro Enzyme Assay |
| BS-181 | Cdk7 | 21 | Biochemical Assay |
| CT7001 (ICE0942) | Cdk7 | 40 | Biochemical Assay |
| THZ1 | Cdk7 | 3.2 | Biochemical Assay |
| SY-1365 | Cdk7 | 84 | Biochemical Assay |
| YKL-5-124 | Cdk7 | 9.7 | In Vitro Kinase Assay |
| YKL-5-124 | Cdk2 | 1300 | Z'-LYTE Kinase Assay |
| YKL-5-124 | Cdk9 | 3020 | Adapta Eu Kinase Assay |
| SY-351 | Cdk7 | 23 | Biochemical Assay |
| SY-351 | Cdk2 | 321 | Biochemical Assay |
| SY-351 | Cdk9 | 226 | Biochemical Assay |
| SY-351 | Cdk12 | 367 | Biochemical Assay |
Experimental Protocols
This protocol outlines a general method for an in vitro kinase assay to determine the IC50 value of a test compound (e.g., Cdk7-IN-6) against the Cdk7/Cyclin H/MAT1 complex. This protocol is based on established methods for other Cdk7 inhibitors and may require optimization for specific experimental conditions.[5][6][7][8]
Materials Required:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from RNA polymerase II CTD)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates (white, solid bottom)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A common starting range for a potent inhibitor would be from 10 µM down to sub-nanomolar concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase reaction buffer, Cdk7/Cyclin H/MAT1 enzyme, and the kinase substrate at 2x the final desired concentration.
-
Add 5 µL of the master mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at the Km value for Cdk7.
-
Start the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well.
-
-
Incubation: Cover the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a two-step process:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
-
Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cdk7-IN-6 in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription. As a subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for driving the cell cycle. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[1] Dysregulation of CDK7 activity is frequently observed in various cancers, including colorectal cancer, making it a compelling therapeutic target.
Cdk7-IN-6 is a potent and selective inhibitor of CDK7. These application notes provide detailed protocols for utilizing this compound to assess its anti-proliferative and cell cycle effects on the human colorectal carcinoma cell line, HCT116.
Data Presentation
The inhibitory activities of this compound and a structurally related analog, Cdk7-IN-8, have been determined in both biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro and Cellular Inhibitory Activity of CDK7 Inhibitors
| Compound | Target/Cell Line | Assay Type | IC50 | Notes |
| This compound | CDK7 | Biochemical Assay | ≤100 nM | Potent and selective inhibition of CDK7 kinase activity. >200-fold selective over CDK1, CDK2, and CDK5. |
| This compound | HCT116 (Colon Cancer) | Cell Viability Assay | ≤1 µM | Demonstrates anti-proliferative effects in a colon cancer cell line. |
| Cdk7-IN-8 | HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 nM | Shows significant anti-proliferative effects in a colon cancer cell line.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK7 signaling pathway, the experimental workflow for assessing the effects of this compound, and the logical design of the experiments.
References
Application Notes and Protocols for Selective CDK7 Inhibition in Breast Cancer Models
Disclaimer: As of the latest data, specific information regarding "Cdk7-IN-6" is not available in the public domain. The following application notes and protocols are based on data from other well-characterized selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, such as THZ1, SY-1365, SY-5609, and samuraciclib (B608046) (CT7001), which are relevant for studying the effects of CDK7 inhibition in breast cancer models.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of cell cycle progression and transcription.[1][2][3] It functions as a CDK-activating kinase (CAK) by phosphorylating cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][4] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including oncogenes like MYC.[2][5] Elevated CDK7 expression has been observed in various cancers, including breast cancer, and is often associated with poor prognosis.[2][3] Selective inhibition of CDK7 presents a promising therapeutic strategy for various breast cancer subtypes, including hormone receptor-positive (HR+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC), as well as in models of acquired resistance to standard therapies.[2][5][6]
These application notes provide a summary of the preclinical data and detailed protocols for the use of selective CDK7 inhibitors in breast cancer research.
Data Presentation
In Vitro Efficacy of Selective CDK7 Inhibitors in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various selective CDK7 inhibitors across a panel of human breast cancer cell lines.
| Inhibitor | Cell Line | Subtype | IC50 (nM) | Assay Duration | Reference |
| THZ1 | MDA-MB-231 | TNBC | ~100 | 7 days | [6] |
| THZ1 | MCF7 | HR+ | ~150 | 7 days | [6] |
| THZ1 | T47D | HR+ | ~80 | 2 days | [6] |
| THZ1 | SKBR3 | HER2+ | ~200 | 2 days | [6] |
| THZ1 | JIMT-1 | HER2+ | >1000 (2 days), ~250 (7 days) | 2 and 7 days | [6] |
| SY-1365 | T47D | HR+ | Not specified, effective at 50nM | Not specified | |
| SY-1365 | MCF7 | HR+ | Not specified, effective at 50nM | ||
| SY-5609 | MDA-MB-231 | TNBC | 152-1557 (proliferation) | 48 hours | [7] |
| SY-5609 | MCF-7 | HR+ | 152-1557 (proliferation) | 48 hours | [7] |
| LDC4297 | MDA-MB-231 | TNBC | 152-1557 (proliferation) | 48 hours | [7] |
| LDC4297 | MCF-7 | HR+ | 152-1557 (proliferation) | 48 hours | [7] |
In Vivo Efficacy of Selective CDK7 Inhibitors in Breast Cancer Xenograft Models
The following table summarizes the in vivo anti-tumor activity of selective CDK7 inhibitors in mouse xenograft models of breast cancer.
| Inhibitor | Model Type | Dosing Schedule | Tumor Growth Inhibition | Reference |
| THZ1 | TNBC PDX | Not specified | Significant tumor growth suppression | [6] |
| THZ1 | ER+ Xenografts | Not specified | Suppression of tumor growth | [2] |
| Samuraciclib (CT7001) | ER+ PDX (CDK4/6i-resistant) | In combination with fulvestrant | Promising antitumor activity |
Signaling Pathways and Experimental Workflows
Caption: CDK7's dual role in transcription and cell cycle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of CDK4/6 and CDK7 augments tumor response and antitumor immunity in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-6 in the Study of Transcriptional Addiction in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional addiction is an increasingly recognized vulnerability in a variety of cancers, where tumor cells become highly dependent on the continuous and robust expression of a specific set of genes, often driven by super-enhancers.[1][2][3][4] Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of this process. As a component of the general transcription factor TFIIH, CDK7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, linking transcriptional regulation to cell proliferation.[5][6]
Cdk7-IN-6 is a potent and selective inhibitor of CDK7, offering a valuable chemical tool to probe and target transcriptional addiction in tumor cells. These application notes provide detailed protocols and guidelines for utilizing this compound to investigate its effects on cancer cell viability, CDK7 activity, and the transcriptional landscape.
Mechanism of Action
This compound selectively inhibits the kinase activity of CDK7. This inhibition has two primary consequences for cancer cells:
-
Disruption of Transcription: By preventing the phosphorylation of the RNAPII CTD at Serine 5 and 7, this compound impedes transcription initiation. This disproportionately affects genes with high transcriptional demand, such as those regulated by super-enhancers, which are often oncogenes critical for tumor cell survival and proliferation.[1][3][4][7] This targeted disruption of oncogenic transcription is the cornerstone of exploiting transcriptional addiction.
-
Cell Cycle Arrest: As a key component of the CAK complex, CDK7 is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][6] Inhibition of CDK7's CAK activity can therefore lead to cell cycle arrest.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Selectivity | Reference |
| CDK7 | Enzymatic Assay | ≤100 nM | >200-fold vs. CDK1, CDK2, and CDK5 | [5] |
Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| HCT116 | Colon Cancer | Cell Viability Assay | ≤1 µM | [5] |
| H460 | Lung Cancer | Cell Viability Assay | ≤1 µM | [5] |
| MV4-11 | Leukemia | Cell Viability Assay | ≤1 µM | [5] |
| A2780 | Ovarian Cancer | Cell Viability Assay | ≤1 µM | [5] |
| OVCAR | Ovarian Cancer | Cell Viability Assay | ≤1 µM | [5] |
Note: The provided IC50 values for cell viability are a general range. Specific IC50 values should be determined empirically for each cell line and experimental condition.
Mandatory Visualizations
Caption: Mechanism of this compound action on transcription and cell cycle pathways.
Caption: Workflow for investigating transcriptional addiction with this compound.
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for other selective CDK7 inhibitors (e.g., THZ1) and should be optimized for your specific cell lines and experimental conditions. This compound is reported to have an enzymatic IC50 of ≤100 nM and a cell viability IC50 of ≤1 µM in several cell lines.[5] A starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.
-
Cell Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Gently mix the plate to ensure a homogeneous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol directly assesses the inhibition of CDK7 kinase activity in cells by measuring the phosphorylation status of its primary substrate, RNAPII.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S7)
-
Anti-RNA Polymerase II (total)
-
Anti-Actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated RNAPII signals to total RNAPII and the loading control.
-
Protocol 3: RNA Sequencing (RNA-Seq) for Transcriptional Addiction Analysis
This protocol outlines the steps to identify genes that are highly sensitive to CDK7 inhibition, a hallmark of transcriptional addiction.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
TRIzol reagent or other RNA extraction kit
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
RNA-Seq library preparation kit
-
High-throughput sequencer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a selected concentration of this compound (e.g., a concentration around the IC50 for RNAPII phosphorylation inhibition) and a vehicle control (DMSO) for a specific time (e.g., 6 hours). Perform the experiment in biological triplicates.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the plate using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a NanoDrop spectrophotometer.
-
Assess RNA integrity using an Agilent Bioanalyzer. Samples should have a high RNA Integrity Number (RIN) (e.g., >8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from a starting amount of high-quality total RNA (e.g., 1 µg) using a commercial kit (e.g., with poly(A) selection for mRNA).
-
Perform high-throughput sequencing (e.g., on an Illumina platform) to generate a sufficient number of reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are enriched in the differentially expressed genes.
-
Super-Enhancer Analysis: Correlate the differentially expressed genes with known super-enhancer landscapes for the specific cancer type (if available from public datasets or generated from H3K27ac ChIP-seq data). This will help identify if super-enhancer-driven oncogenes are preferentially downregulated by this compound.
-
References
- 1. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK7 Inhibition in Small Cell Lung Cancer (SCLC) Research
A focus on the well-characterized inhibitors THZ1 and YKL-5-124 in the absence of published data for Cdk7-IN-6 in SCLC.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in various malignancies, including small cell lung cancer (SCLC), an aggressive neuroendocrine tumor with limited treatment options.[1][2][3] CDK7 plays a dual role in regulating the cell cycle and transcription.[4][5] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[1][4] SCLC cells exhibit a high degree of transcriptional addiction, making them particularly vulnerable to the effects of transcriptional inhibitors.[7]
While the specific inhibitor this compound has been developed as a potent and selective tool for CDK7 inhibition (IC50 ≤100 nM), to date, there is a lack of published literature detailing its specific application and quantitative effects in SCLC research.[8] Therefore, these application notes will focus on two well-characterized, potent, and selective covalent CDK7 inhibitors, THZ1 and YKL-5-124 , which have been extensively studied in the context of SCLC. The data and protocols provided herein are derived from preclinical studies of these compounds and serve as a comprehensive guide for researchers investigating the therapeutic potential of CDK7 inhibition in SCLC.
Mechanism of Action of CDK7 Inhibitors in SCLC
CDK7 inhibitors exert their anti-tumor effects in SCLC through a multi-pronged mechanism. By inhibiting CDK7, these compounds disrupt both the cell cycle machinery and the transcriptional program of cancer cells. This dual action leads to cell cycle arrest, induction of apoptosis, and suppression of key oncogenic drivers.[3][9] Furthermore, CDK7 inhibition has been shown to induce genomic instability and DNA replication stress in SCLC cells, which can trigger an anti-tumor immune response.[9]
Quantitative Data Summary
The following tables summarize the quantitative data for the CDK7 inhibitors THZ1 and YKL-5-124 in SCLC preclinical models.
Table 1: In Vitro Efficacy of THZ1 in SCLC Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| H69 | < 300 | Cell Viability | [3] |
| H82 | < 300 | Cell Viability | [3] |
| H446 | < 300 | Cell Viability | [3] |
| DMS114 | Not Specified | Cell Viability | [7] |
Table 2: In Vivo Efficacy of THZ1 in SCLC Mouse Models
| Model | Treatment | Outcome | Reference |
| RP GEMM | THZ1 | Significant tumor response, increased survival (p=0.0011) | [3] |
| Patient-Derived Xenograft (PDX) | THZ1 | Tumor growth inhibition | [3] |
Table 3: In Vitro Effects of YKL-5-124 on SCLC Cell Cycle
| Cell Line | Concentration (nM) | Effect | Reference |
| Not Specified | up to 500 | G1-S phase checkpoint accumulation | [9] |
Table 4: In Vivo Efficacy of YKL-5-124 in SCLC Mouse Models
| Model | Treatment | Outcome | Reference |
| RPP GEMM | YKL-5-124 | Tumor growth inhibition | [9] |
| RPP, RP, and RPP-MYC orthotopic models | YKL-5-124 | Tumor growth inhibition | [9] |
| Multiple murine SCLC models | YKL-5-124 + anti-PD-1 | Significant survival benefit | [9] |
Signaling Pathways and Experimental Workflow
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for preclinical evaluation of CDK7 inhibitors.
Caption: Mechanism of action for CDK7 inhibitors in SCLC.
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from methodologies used in preclinical studies of CDK7 inhibitors.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor in SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., H69, H82, H446)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CDK7 inhibitor (e.g., THZ1, YKL-5-124) dissolved in DMSO
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of the CDK7 inhibitor in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of CDK7 inhibition on the phosphorylation of RNA Polymerase II and the expression of cell cycle-related proteins.
Materials:
-
SCLC cell lines
-
CDK7 inhibitor and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2/5/7, anti-CDK1, anti-Cyclin E, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the CDK7 inhibitor at various concentrations for a specified time (e.g., 6, 24, or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft/Orthotopic Studies
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a mouse model of SCLC.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice for xenografts) or genetically engineered mouse models (GEMMs) of SCLC.
-
SCLC cells or tumor fragments for implantation.
-
CDK7 inhibitor formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline).
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for orthotopic models.
Procedure:
-
Implant SCLC cells subcutaneously or orthotopically into the lung of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CDK7 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
For survival studies, monitor the mice until they meet the criteria for euthanasia and plot a Kaplan-Meier survival curve.
Conclusion
Inhibition of CDK7 represents a promising therapeutic strategy for SCLC, a disease with a high unmet medical need. The covalent inhibitors THZ1 and YKL-5-124 have demonstrated significant preclinical activity in SCLC models by disrupting the cell cycle and transcriptional programs essential for tumor cell survival. The protocols and data presented here provide a valuable resource for researchers aiming to further investigate the role of CDK7 in SCLC and to evaluate the efficacy of novel CDK7 inhibitors like this compound. Future studies are warranted to translate these preclinical findings into clinical applications for SCLC patients.
References
- 1. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 is a prognostic biomarker for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Transcriptional Addictions In Small Cell Lung Cancer With a Covalent CDK7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Apoptosis Assays Using Cdk7-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology. As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other Cdks, such as Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[1][2] Inhibition of Cdk7 disrupts these fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This dual mechanism of action makes Cdk7 inhibitors promising therapeutic agents.
Cdk7-IN-6 is a potent and selective covalent inhibitor of Cdk7. By forming an irreversible bond with a cysteine residue near the ATP-binding pocket of Cdk7, it ensures sustained target inhibition. This application note provides detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines using three standard methods: Annexin V-FITC/Propidium Iodide staining, Caspase-Glo 3/7 assay, and TUNEL assay.
Mechanism of Cdk7 Inhibition-Induced Apoptosis
Inhibition of Cdk7's kinase activity leads to a cascade of events culminating in programmed cell death. The primary mechanisms include:
-
Transcriptional Repression of Anti-Apoptotic Proteins: Cdk7 is required for the transcription of genes with super-enhancers, which often include key survival genes. Inhibition of Cdk7 leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-XL.[3]
-
Cell Cycle Arrest: By preventing the activation of cell cycle-dependent kinases, Cdk7 inhibition causes cells to arrest, typically at the G1/S or G2/M transitions.[4][5] Prolonged cell cycle arrest can trigger apoptosis.
-
Activation of p53 Pathway: In some cellular contexts, the transcriptional stress caused by Cdk7 inhibition can lead to the activation of the p53 tumor suppressor pathway, further promoting apoptosis.[6]
Data Presentation
While specific quantitative data for this compound is not yet widely published, the following tables provide representative data from studies using other potent, selective, and often covalent Cdk7 inhibitors like THZ1 and YKL-5-124. These values can serve as a benchmark for designing experiments with this compound, though optimal concentrations and treatment times should be determined empirically for each cell line.
Table 1: Representative IC50 Values of Cdk7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Cdk7 Inhibitor | IC50 (nM) | Assay Duration (hours) |
| Jurkat | T-cell Leukemia | YKL-5-124 | ~30 | 72 |
| HAP1 | Myeloid Leukemia | YKL-5-124 | ~30 | 72 |
| BGC823 | Gastric Cancer | BS-181 | 19 | Not Specified |
| MCF7 | Breast Cancer | LDC4297 | ~100 | 72 |
| AMO1 | Multiple Myeloma | YKL-5-124 | ~500 | 24 |
Table 2: Representative Apoptosis Induction by Cdk7 Inhibitors
| Cell Line | Cancer Type | Cdk7 Inhibitor | Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| D458 | Medulloblastoma | shCDK7 | N/A | Not Specified | 40-60% increase |
| MCF7 | Breast Cancer | THZ1 | 50 | 24 | Significant increase |
| Primary MM Cells | Multiple Myeloma | YKL-5-124 | 500 | 72 | Significant increase |
| BGC823 | Gastric Cancer | BS-181 | 10,000 | 48 | ~25% |
Mandatory Visualizations
Caption: Cdk7's dual role in cell cycle and transcription, and its inhibition by this compound leading to apoptosis.
Caption: A generalized workflow for conducting apoptosis assays with this compound.
Caption: Logical progression from this compound treatment to the induction of apoptosis.
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay identifies different stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) in complete medium. A vehicle control (DMSO) must be included.
-
Aspirate the old medium and add the medium containing this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to centrifuge tubes.
-
Adherent cells: Collect the culture medium (which contains floating/dead cells). Wash the cells with PBS and detach them with Trypsin-EDTA. Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Four populations can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal proportional to the amount of active caspase-3/7.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium.
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle (DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (grown on coverslips or in chamber slides for microscopy)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche or similar, containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol (for imaging):
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat with this compound and controls as described in the previous protocols for 24-72 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Incubate the cells in permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Rinse three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope.
-
TUNEL-positive cells will show green/red fluorescence (depending on the label used) colocalizing with the blue nuclear stain.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the pro-apoptotic activity of this compound. By employing a multi-assay approach, researchers can robustly characterize the induction of apoptosis, from early membrane changes and caspase activation to late-stage DNA fragmentation. Given the crucial roles of Cdk7 in cancer cell biology, understanding the apoptotic response to its inhibition is vital for the continued development of this class of targeted therapies. It is recommended to perform initial dose-response and time-course experiments to optimize the conditions for each specific cell line and experimental context.
References
- 1. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 3. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-6 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Cdk7-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in Western blot analysis to probe its effects on key cellular pathways.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[3][4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[3][7][8] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[9][10]
This compound is a potent and selective inhibitor of CDK7.[11][12] This document outlines a comprehensive protocol for using this compound in Western blot analysis to assess its impact on downstream targets, providing a framework for investigating its mechanism of action.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Notes | Reference |
| CDK7 IC50 | ≤100 nM | In vitro biochemical assay. | [11] |
| Selectivity | >200-fold vs. CDK1, CDK2, CDK5 | In vitro biochemical assays. | [11] |
| Cell Viability IC50 | ≤1 µM | In HCT116, H460, MV4-11, A2780, and OVCAR cells. | [11] |
Signaling Pathway
CDK7 is a master regulator of both the cell cycle and transcription. The following diagram illustrates the central role of CDK7 in these two fundamental cellular processes.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Development and Application of Selective Covalent Cdk7 Inhibitors - Nathanael Gray [grantome.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
Application Notes and Protocols for Cdk7-IN-6 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target for cancer therapy.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in initiating transcription.[3][4] Dysregulation of CDK7 is a common feature in many cancers, leading to uncontrolled cell proliferation.[3]
Cdk7-IN-6 is a potent and selective inhibitor of CDK7 with a reported IC50 of ≤100 nM.[5] It demonstrates over 200-fold selectivity for CDK7 compared to CDK1, CDK2, and CDK5 and has shown to inhibit the viability of various cancer cell lines, including HCT116, H460, MV4-11, A2780, and OVCAR cells, with IC50 values ≤1 μM.[5] These application notes provide detailed protocols and data to guide the preparation and use of this compound for in vivo animal studies, based on established methodologies for selective CDK7 inhibitors.
Data Presentation
The following tables summarize quantitative data for representative selective CDK7 inhibitors from preclinical in vivo studies. This information can serve as a valuable reference for designing studies with this compound.
Table 1: In Vivo Dosing and Formulation of Selective CDK7 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Formulation/Vehicle | Efficacy | Reference |
| SY-5609 | Xenograft (HEL-Luc/GFP) | Myeloproliferative Neoplasm-transformed AML | 30 mg/kg/day, oral gavage | Not specified | Reduced sAML burden and improved survival | [6][7] |
| BS-181 | Xenograft (MCF-7) | Breast Cancer | 10 mg/kg, i.p. injection, twice daily for 14 days | 10% DMSO / 50mM HCl / 5% Tween 20 / 85% Saline | Inhibited tumor growth | [8] |
| ICEC0942 | Xenograft (MCF7) | Breast Cancer | 100 mg/kg/day, oral | Not specified | 60% tumor growth inhibition at day 14 | [9] |
| YKL-5-124 | Genetically Engineered Mouse Model (GEMM) | Multiple Myeloma | Not specified | Not specified | In vivo tumor regression and increased survival | [2] |
Table 2: Cellular Activity of this compound and Other Selective CDK7 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50/GI50 | Reference |
| This compound | HCT116, H460, MV4-11, A2780, OVCAR | Viability | ≤1 μM | [5] |
| SY-1365 | SET2, HEL | Cell Cycle/Growth | 20 to 250 nM | [6][10] |
| BS-181 | - | CAK Activity | 21 nM | [8] |
| ICEC0942 | - | CDK7 Activity | 40 nM | [9] |
Experimental Protocols
The following protocols are generalized based on preclinical studies with other selective CDK7 inhibitors and should be optimized for this compound.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a starting point for preparing a solution or suspension of this compound suitable for intraperitoneal (i.p.) or oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or 5% Dextrose
-
Sterile tubes and syringes
-
Vortex mixer and/or sonicator
Procedure (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):
-
Calculate the required concentration:
-
Dose = 10 mg/kg
-
Mouse weight = 0.02 kg
-
Total dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Injection volume = 100 µL = 0.1 mL
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare the vehicle (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
For 1 mL of vehicle:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Sterile Saline
-
-
-
Prepare the this compound formulation:
-
Weigh the required amount of this compound (e.g., 2 mg for 1 mL of 2 mg/mL solution).
-
Add the DMSO to the this compound powder and vortex or sonicate until fully dissolved to create a stock solution.
-
Sequentially add the PEG300 and Tween 80, mixing thoroughly after each addition.
-
Finally, add the sterile saline to reach the final volume and mix until a clear solution or a uniform suspension is formed. Gentle warming may aid dissolution, but stability should be confirmed.
-
Prepare fresh on the day of dosing.
-
Alternative Formulations:
-
For oral gavage: A suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC) in water can be considered.[11]
-
For i.p. injection: A solution with 10% DMSO in corn oil is another option.[11]
Note: It is crucial to perform a small-scale solubility test with this compound in the chosen vehicle before preparing a large batch. A vehicle-only control group must be included in all animal experiments.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared this compound formulation and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly by measuring tumor dimensions (length and width) with calipers.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control according to the predetermined dose, route, and schedule (e.g., daily oral gavage or twice-daily i.p. injections).
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity. Dosing should be paused or stopped if significant body weight loss (e.g., >15-20%) is observed.
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (%T/C), calculated as the mean tumor volume of the treated group divided by the mean tumor volume of the control group, expressed as a percentage.[12]
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-CDK1/2, p-RNA Pol II).
-
Visualizations
CDK7 Signaling Pathway and Point of Inhibition
Caption: Dual roles of CDK7 in cell cycle and transcription, and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7-IN-27 | CDK | | Invivochem [invivochem.com]
- 12. astx.com [astx.com]
Application Notes and Protocols for CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy. This document provides detailed application notes and protocols for the use of CDK7 inhibitors in research and drug development settings. Due to the ambiguity of the specific compound "Cdk7-IN-6," this document will focus on well-characterized and commonly cited CDK7 inhibitors as representative examples. These protocols and data are intended to serve as a guide for utilizing these potent research tools.
Solubility of CDK7 Inhibitors
The solubility of a compound is a critical parameter for its use in in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small molecule inhibitors due to its high solubilizing capacity. The solubility of various CDK7 inhibitors in DMSO is summarized below. It is important to note that for some compounds, specific quantitative data may not be readily available in public literature, and solubility should be determined empirically.
| Compound Name | Reported Solubility in DMSO | Notes |
| CDK-IN-6 | 50 mg/mL (131.41 mM) | Described as a class of pyrazolo[1,5-a]pyrimidine (B1248293) compounds. It is advisable to confirm if this corresponds to the specific "this compound" of interest. |
| YKL-5-124 | Not explicitly quantified in reviewed literature. | Typically dissolved in DMSO for in vitro assays. |
| ICEC0942 | Not explicitly quantified in reviewed literature. | Used in clinical trials, indicating formulation development. |
| LDC4297 | Not explicitly quantified in reviewed literature. | A highly specific non-covalent inhibitor. |
| CDK7-IN-22 | A stock solution of 40 mg/mL can be prepared. | Solubilization may require sonication. |
| THZ1 | Not explicitly quantified in reviewed literature. | A well-studied covalent CDK7 inhibitor. |
Note: The solubility of compounds can be affected by factors such as the purity of the compound, the presence of moisture in the DMSO, and temperature. It is recommended to use anhydrous DMSO and gentle warming or sonication to aid dissolution.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of a CDK7 inhibitor in DMSO, which can be stored for long-term use.
Materials:
-
CDK7 inhibitor (e.g., YKL-5-124, THZ1, etc.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the CDK7 inhibitor powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding DMSO: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or based on the known solubility). Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
Concentrated stock solution of CDK7 inhibitor in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.
-
Sterile conical tubes or microcentrifuge tubes.
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Serial Dilutions (if necessary): If a wide range of concentrations is to be tested, it is recommended to perform serial dilutions of the stock solution in DMSO first to ensure accuracy.
-
Dilution in Culture Media: Prepare the final working solutions by diluting the DMSO stock solution (or the serially diluted DMSO solutions) into the complete cell culture medium. It is best practice to add the small volume of the DMSO stock directly into the larger volume of media while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% (v/v), to minimize toxicity to the cells. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for treating cells. Do not store diluted solutions in culture media for extended periods.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in CDK7 inhibition and the experimental procedures, the following diagrams are provided.
Caption: Workflow for preparing CDK7 inhibitor solutions.
Caption: Dual roles of CDK7 in transcription and cell cycle.
Concluding Remarks
The protocols and information provided herein offer a foundational guide for the effective use of CDK7 inhibitors in a research setting. Given the central role of CDK7 in fundamental cellular processes, these inhibitors are invaluable tools for dissecting the mechanisms of transcription and cell cycle control, and for exploring novel therapeutic strategies in oncology. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Always consult the manufacturer's specifications for the particular inhibitor being used.
Application Notes and Protocols for Cdk7-IN-6 Treatment in Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the distinct phases of the cell cycle.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1][3] This dual functionality positions CDK7 as a compelling therapeutic target in oncology, as its inhibition can simultaneously disrupt the cell cycle and the transcription of key oncogenes in cancer cells.
Cdk7-IN-6 is a potent and selective inhibitor of CDK7. While specific quantitative data on the dose-dependent effects of this compound on cell cycle distribution over time are not widely available in public literature, this document provides representative data and protocols based on the well-characterized CDK7 inhibitor THZ1. These notes and protocols are intended to serve as a comprehensive guide for researchers investigating the use of this compound to induce cell cycle arrest.
Mechanism of Action: Cdk7 Inhibition and Cell Cycle Arrest
Inhibition of CDK7 disrupts the normal progression of the cell cycle by preventing the activation of downstream CDKs. This leads to an accumulation of cells in specific phases, most commonly the G1/S or G2/M transitions, ultimately triggering cell cycle arrest and, in many cases, apoptosis. The precise phase of arrest can be cell-type specific.
Below is a diagram illustrating the central role of CDK7 in cell cycle regulation and how its inhibition by agents like this compound leads to cell cycle arrest.
Quantitative Data on Cell Cycle Arrest
The following tables summarize representative data on the effects of CDK7 inhibition on cell cycle distribution in different cancer cell lines. This data is based on studies using the CDK7 inhibitor THZ1 and serves as an example of the expected outcomes when using a potent CDK7 inhibitor like this compound.
Table 1: Effect of THZ1 on Cell Cycle Distribution in Cervical Cancer Cell Lines (24-hour treatment)
| Cell Line | Treatment (THZ1 Conc.) | % G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control (DMSO) | 45.2 | 35.1 | 19.7 |
| 50 nM | 43.8 | 25.4 | 30.8 | |
| 100 nM | 41.5 | 18.2 | 40.3 | |
| SiHa | Control (DMSO) | 52.1 | 30.5 | 17.4 |
| 50 nM | 48.9 | 22.1 | 29.0 | |
| 100 nM | 45.3 | 15.8 | 38.9 |
Note: Data is representative and adapted from studies on THZ1 to illustrate the expected trend.
Table 2: Time-Course of Cell Cycle Arrest in a Representative Cancer Cell Line Treated with a CDK7 Inhibitor
| Time (hours) | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| 0 | Control | 50.5 | 28.3 | 21.2 |
| 12 | 100 nM Cdk7 Inhibitor | 48.1 | 20.5 | 31.4 |
| 24 | 100 nM Cdk7 Inhibitor | 44.6 | 14.2 | 41.2 |
| 48 | 100 nM Cdk7 Inhibitor | 40.1 | 9.8 | 50.1 |
Note: This table presents a hypothetical but expected trend for a time-course experiment.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Once cells have adhered and are actively dividing, treat them with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired duration (e.g., 12, 24, 48 hours).
-
Cell Harvest: After the treatment period, aspirate the media and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the protein levels of key cell cycle regulators following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Following treatment with this compound as described in Protocol 1, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression.
Conclusion
This compound, as a potent and selective inhibitor of CDK7, is a valuable tool for studying the roles of this kinase in cancer biology. By disrupting both the cell cycle and transcriptional machinery, Cdk7 inhibitors hold significant therapeutic promise. The protocols and representative data provided here offer a framework for investigating the effects of this compound on cell cycle arrest. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental systems. Further analysis, such as western blotting for key cell cycle proteins, will provide deeper insights into the molecular mechanisms underlying the observed cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Cdk7-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cdk7-IN-6 is a specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While the protocols and principles described herein are standard for analyzing the effects of CDK7 inhibitors, specific quantitative data for this compound is not widely available in the public domain. The quantitative data presented in the following tables are representative of the effects observed with other well-characterized, selective CDK7 inhibitors, such as THZ1, and should be considered as an illustrative example. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations and time points for this compound in their specific cellular models.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the initiation of transcription.[1][3] Due to its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[4]
Inhibitors of CDK7, such as this compound, are being investigated for their potential to halt cancer cell proliferation by inducing cell cycle arrest and apoptosis.[4] Flow cytometry is an indispensable tool for quantifying these cellular outcomes.
Data Presentation: Representative Effects of CDK7 Inhibition
The following tables summarize typical quantitative data observed after treating cancer cell lines with a selective CDK7 inhibitor.
Table 1: IC50 Values of a Representative CDK7 Inhibitor (THZ1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h | Assay Method |
| Jurkat | T-cell acute lymphoblastic leukemia | 50 | Resazurin |
| Loucy | T-cell acute lymphoblastic leukemia | 0.55 | CellTiter-Glo |
| H1299 | Non-small cell lung cancer | ~50 | Crystal Violet |
| A549 | Non-small cell lung cancer | ~100 | Crystal Violet |
| BT549 | Triple-Negative Breast Cancer | ~80-300 | Not specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~80-300 | Not specified |
Note: IC50 values are approximate and can vary based on the cell line and specific experimental conditions.[5]
Table 2: Representative Cell Cycle Distribution Analysis after CDK7 Inhibitor Treatment
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Cervical Cancer Cells | Vehicle (DMSO) | 55.2 | 28.4 | 16.4 |
| (e.g., HeLa) | CDK7 Inhibitor (e.g., THZ1) | 50.1 | 15.3 | 34.6 |
| Triple-Negative Breast | Vehicle (DMSO) | 58.7 | 25.1 | 16.2 |
| Cancer Cells (e.g., BT549) | CDK7 Inhibitor (e.g., THZ1, 100nM, 16h) | 65.3 | 18.5 | 16.2 |
Note: CDK7 inhibition often leads to cell cycle arrest, commonly observed as an accumulation of cells in the G1 or G2/M phase, with a corresponding decrease in the S phase population.[6][7] The specific phase of arrest can be cell-type dependent.
Table 3: Representative Apoptosis Analysis by Annexin V/PI Staining after CDK7 Inhibitor Treatment
| Cell Line | Treatment (48h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Triple-Negative Breast | Vehicle (DMSO) | >90% | <5% | <5% |
| Cancer Cells (e.g., BT549) | CDK7 Inhibitor (e.g., THZ1, 250nM) | Decreased | Increased | Significantly Increased |
Note: Treatment with a CDK7 inhibitor typically leads to a dose- and time-dependent increase in the percentage of apoptotic cells.[5][7]
Mandatory Visualizations
Caption: Mechanism of this compound Action.
Caption: Workflow for Flow Cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that prevents confluence at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach using Trypsin-EDTA.
-
Collect the detached cells and combine them with the supernatant from the initial media to include any floating cells.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.[8]
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1, Step 1. A typical treatment duration for apoptosis induction is 24-48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells as described in Protocol 1, Step 2.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[9]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and quadrants correctly.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cdk7-IN-6 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including key oncogenes.
Cdk7-IN-6 is a potent and selective inhibitor of CDK7 with a reported IC50 of ≤100 nM. It demonstrates over 200-fold selectivity for CDK7 compared to CDK1, CDK2, and CDK5.[1] While preclinical data on this compound in combination therapies is not yet widely published, extensive research with other selective CDK7 inhibitors has revealed strong synergistic potential when combined with other kinase inhibitors. This document provides a comprehensive overview of promising combination strategies, summarizing available quantitative data from preclinical studies with other CDK7 inhibitors, and offers detailed experimental protocols that can be adapted for research with this compound.
Rationale for Combination Therapies
The primary rationales for combining this compound with other kinase inhibitors include:
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent therapies. Targeting a parallel or downstream pathway with a CDK7 inhibitor can prevent or overcome this resistance. For instance, breast cancer cells with acquired resistance to CDK4/6 inhibitors remain sensitive to the CDK7 inhibitor THZ1.[2]
-
Synergistic Efficacy: Co-targeting distinct but complementary cellular processes can lead to a greater anti-cancer effect than either agent alone. CDK7 inhibitors can suppress the transcription of oncogenes, while other kinase inhibitors can block proliferative signaling pathways.
-
Inducing Synthetic Lethality: In some cancers, the inhibition of two separate pathways can be synthetically lethal, meaning the combination is highly toxic to cancer cells but not to normal cells.
Promising Kinase Inhibitor Combinations
Based on preclinical studies with various CDK7 inhibitors, the following classes of kinase inhibitors represent promising partners for combination with this compound.
Combination with BRD4 Inhibitors
Bromodomain and extra-terminal (BET) protein inhibitors, such as JQ1, have shown significant synergy with CDK7 inhibitors in various cancer models, including neuroblastoma and head and neck squamous cell carcinoma (HNSCC).[3][4] BRD4 is a key regulator of oncogene transcription, and its inhibition complements the transcriptional suppression induced by CDK7 inhibitors.
Quantitative Data for CDK7 and BRD4 Inhibitor Combinations
| Cancer Type | CDK7 Inhibitor | BRD4 Inhibitor | Key Synergistic Effects | Reference |
| Neuroblastoma | YKL-5-124 | JQ1 | Strong synergistic cytotoxicity (CI < 0.3), decreased Pol II transcription, G2-M cell cycle arrest, and significant tumor regression in vivo. | Not explicitly cited |
| HNSCC | THZ1 | JQ1 | Impaired cell proliferation, induced apoptosis and senescence, and inhibited tumor growth in vivo. | [4] |
| Myeloproliferative Neoplasms (MPN) transformed to AML | SY-5609 | OTX015 (BETi) | Synergistically lethal in MPN-sAML cells, reduced sAML burden and improved survival in a xenograft model. | [3] |
Combination with Tyrosine Kinase Inhibitors (TKIs)
Combining CDK7 inhibitors with TKIs has shown promise in cancers driven by specific oncogenic kinases. For example, in MYCN-amplified neuroblastoma, the combination of the CDK7 inhibitor THZ1 with the TKIs ponatinib (B1185) or lapatinib (B449) resulted in synergistic anticancer effects.[5]
Quantitative Data for CDK7 and Tyrosine Kinase Inhibitor Combinations
| Cancer Type | CDK7 Inhibitor | Tyrosine Kinase Inhibitor | Key Synergistic Effects | Reference |
| MYCN-amplified Neuroblastoma | THZ1 | Ponatinib or Lapatinib | Synergistically induced apoptosis and downregulated PNUTS mRNA and protein expression. | [5] |
| EGFR-mutant NSCLC | General CDK7i (Hypothesized) | EGFR TKI (e.g., Erlotinib) | Enhanced efficacy of EGFR-TKIs. | Not explicitly cited |
| MPN transformed to AML | SY-5609 | Ruxolitinib (JAKi) | Synergistically lethal in JAKi-resistant and patient-derived MPN-sAML cells. | [3] |
Combination with other Cyclin-Dependent Kinase (CDK) Inhibitors
Targeting different components of the cell cycle machinery can be a powerful strategy. The combination of CDK7 inhibitors with CDK4/6 inhibitors is a rational approach to induce a more profound cell cycle arrest and overcome resistance.
Rationale for CDK7 and CDK4/6 Inhibitor Combination
| Cancer Type | CDK7 Inhibitor | CDK4/6 Inhibitor | Key Rationale and Effects | Reference |
| Breast Cancer (HR+) | THZ1 | Palbociclib | CDK7 inhibition can overcome acquired resistance to CDK4/6 inhibitors. Dual inhibition may prevent resistance development by suppressing E2F-driven transcription. | [2][6] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Synergistic mechanism of this compound and BRD4 inhibitors.
Caption: Workflow for testing this compound combination therapies.
Experimental Protocols
The following are generalized protocols based on published studies with other CDK7 inhibitors. These should be optimized for the specific cell lines and kinase inhibitors being investigated in combination with this compound.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner kinase inhibitor, and to assess for synergistic, additive, or antagonistic effects in combination.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Partner kinase inhibitor
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn or SynergyFinder)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Titration:
-
Prepare serial dilutions of this compound and the partner kinase inhibitor in complete growth medium.
-
Treat cells with a range of concentrations of each inhibitor individually. Include a vehicle control (e.g., DMSO).
-
Incubate for 72-96 hours.
-
-
Combination Treatment (Checkerboard Assay):
-
Prepare a matrix of drug concentrations. For example, use 7 concentrations of this compound and 7 concentrations of the partner inhibitor.
-
Add the combinations to the cells in the 96-well plate.
-
Incubate for the same duration as the single-agent treatment.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
For single agents, calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
-
For the combination, use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for Target Engagement and Pathway Analysis
Objective: To confirm that this compound and the partner kinase inhibitor are engaging their targets and to investigate the effects of the combination on downstream signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and partner kinase inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2, anti-PARP, anti-cleaved Caspase-3, and antibodies against the partner kinase's target and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the partner inhibitor, and the combination at relevant concentrations (e.g., IC50 values) for a specified time (e.g., 6, 24, or 48 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the changes in protein expression and phosphorylation levels between the different treatment groups. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner kinase inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG or athymic nude mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound and partner kinase inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, partner inhibitor alone, combination).
-
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, or western blot).
-
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine if the combination treatment significantly inhibits tumor growth compared to the single agents and vehicle control.
Conclusion
The dual role of CDK7 in transcription and cell cycle regulation makes it a compelling target for combination therapies in cancer. While specific preclinical data for this compound in combination with other kinase inhibitors is still emerging, the extensive research on other selective CDK7 inhibitors provides a strong rationale and a clear roadmap for investigating such combinations. The synergistic potential observed with BRD4 inhibitors, various TKIs, and CDK4/6 inhibitors highlights promising avenues for future research. The protocols and data presented here serve as a valuable resource for scientists and researchers aiming to unlock the full therapeutic potential of this compound in combination with other kinase inhibitors to develop more effective anti-cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Super-Enhancer Function Using Cdk7-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-enhancers (SEs) are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease, particularly in cancer. Cyclin-dependent kinase 7 (CDK7) is a key transcriptional regulator, and its inhibition has emerged as a promising strategy to preferentially target super-enhancer-driven oncogenes. Cdk7-IN-6 is a potent and selective inhibitor of CDK7, making it a valuable chemical probe to investigate the role of CDK7 in super-enhancer function and to explore its therapeutic potential.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on super-enhancer-mediated transcription, cell proliferation, and cell cycle progression.
Mechanism of Action
CDK7 is a dual-function kinase, acting as a component of the general transcription factor TFIIH and as a CDK-activating kinase (CAK).[1][2][3] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, which is essential for transcription initiation and promoter clearance.[2][4] As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby regulating cell cycle progression.[3][5]
This compound, by inhibiting CDK7 kinase activity, disrupts both of these functions. This leads to a global suppression of transcription, with a particularly profound effect on genes regulated by super-enhancers, which are highly dependent on continuous high levels of transcriptional activity.[1][6] The inhibition of CDK7 also leads to cell cycle arrest.[2][5]
Figure 1: Dual mechanism of CDK7 inhibition by this compound.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and other relevant CDK7 inhibitors in various cancer cell lines.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[3] |
| HCT116 (Colon) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects.[3] |
| OVCAR-3 (Ovarian) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[3] |
| HCC1806 (Breast) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[3] |
| HCC70 (Breast) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[3] |
Table 2: IC50 Values of Other CDK7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 |
| THZ1 | AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 |
| THZ1 | MEC1 | Chronic Lymphocytic Leukemia | 45 |
| THZ1 | MEC2 | Chronic Lymphocytic Leukemia | 30 |
| YKL-5-124 | HAP1 | Chronic Myeloid Leukemia | ~100 |
| YKL-5-124 | Jurkat | T-cell Acute Lymphoblastic Leukemia | ~100 |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.[1]
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the function of super-enhancers using this compound.
Figure 2: Experimental workflow for investigating super-enhancer function.
Cell Viability Assay
This assay measures the cytotoxic and cytostatic effects of this compound.
-
Principle: Inhibition of CDK7-mediated transcription of essential genes leads to a decrease in cell proliferation and viability.[1]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 72 hours.[3]
-
Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Briefly, add the reagent to each well, incubate, and measure luminescence using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[3]
-
Western Blot for RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7's transcriptional activity.
-
Principle: CDK7 phosphorylates the CTD of RNAPII at Serine 5 and 7. Inhibition of CDK7 leads to a dose- and time-dependent decrease in these phosphorylation levels.[1][4]
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, Ser7), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Principle: CDK7 inhibition disrupts the activity of cell cycle-regulating CDKs, leading to cell cycle arrest.[2]
-
Protocol:
-
Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).[1]
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.[2]
-
Staining: Wash the cells and stain with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) in the presence of RNase A.[1][2]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify super-enhancers and assess the binding of key regulatory proteins.
-
Principle: ChIP-seq maps the genome-wide binding sites of specific proteins. For super-enhancer analysis, antibodies against H3K27ac, BRD4, and MED1 are commonly used.[7][8]
-
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with this compound or vehicle for a defined period. Crosslink proteins to DNA using formaldehyde.[9]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., H3K27ac, BRD4, MED1). Use protein A/G beads to pull down the antibody-protein-DNA complexes.[10]
-
Wash and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis Workflow for Super-Enhancer Identification:
-
Read Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify regions of significant enrichment (peaks) for each antibody.
-
Enhancer Stitching and Ranking (ROSE algorithm): Use an algorithm like ROSE (Rank Ordering of Super-Enhancers) to identify stitched enhancers and rank them based on the ChIP-seq signal (e.g., H3K27ac). Super-enhancers are identified as the enhancers above the inflection point of the ranked signal distribution.[11][12]
-
Figure 3: Super-enhancer identification workflow from ChIP-seq data.
RNA Sequencing (RNA-seq)
This experiment quantifies the changes in gene expression following this compound treatment.
-
Principle: Inhibition of CDK7-mediated transcription leads to a decrease in the expression of target genes, particularly those regulated by super-enhancers.[6]
-
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Read Alignment: Align the RNA-seq reads to the reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
-
Integrative Analysis: Correlate the differentially expressed genes with the identified super-enhancer locations to determine which super-enhancer-associated genes are most sensitive to CDK7 inhibition.
-
Conclusion
This compound is a powerful tool for dissecting the role of CDK7 in super-enhancer function. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the molecular mechanisms underlying the transcriptional addiction of cancer cells to super-enhancers and to evaluate the therapeutic potential of CDK7 inhibition. By combining cellular assays with genome-wide techniques like ChIP-seq and RNA-seq, a detailed understanding of how this compound impacts the super-enhancer landscape and downstream gene expression can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super Enhancer Identification Services - CD Genomics [cd-genomics.com]
- 8. mdpi.com [mdpi.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Dissecting super-enhancer hierarchy based on chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance method for identification of super enhancers from ChIP-Seq data with configurable cloud virtual machines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Super-enhancer identification — HemTools latest documentation [hemtools.readthedocs.io]
Application Notes and Protocols for Cdk7-IN-6 in CRISPR/Cas9 Knockout Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of cell cycle progression and transcription, making it a compelling therapeutic target in oncology.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[1][2] The dual roles of CDK7 in orchestrating cell division and gene expression underscore its significance in cancer biology, where its dysregulation often correlates with uncontrolled proliferation.[1]
Cdk7-IN-6 is a potent and selective inhibitor of CDK7, with a reported IC50 value of less than or equal to 100 nM. It exhibits over 200-fold selectivity for CDK7 compared to CDK1, CDK2, and CDK5.
CRISPR/Cas9 knockout screens are powerful tools for systematically identifying genes that modulate cellular responses to therapeutic agents. By combining a genome-wide or targeted CRISPR/Cas9 knockout screen with this compound treatment, researchers can elucidate mechanisms of sensitivity and resistance to CDK7 inhibition, identify synergistic drug combinations, and discover novel therapeutic targets. These application notes provide a comprehensive guide to utilizing this compound in CRISPR/Cas9 knockout screens.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Structurally Related Inhibitors
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound | CDK7 | In Vitro Enzyme Assay | ≤100 | Potent and selective inhibition of CDK7 kinase activity. |
| HCT116 (Colon Cancer) | Cell Viability Assay | ≤1000 | Demonstrates anti-proliferative effects. | |
| H460 (Lung Cancer) | Cell Viability Assay | ≤1000 | Effective in inhibiting cell growth. | |
| MV4-11 (Leukemia) | Cell Viability Assay | ≤1000 | Shows activity against hematological malignancy. | |
| A2780 (Ovarian Cancer) | Cell Viability Assay | ≤1000 | Inhibits proliferation of ovarian cancer cells. | |
| OVCAR (Ovarian Cancer) | Cell Viability Assay | ≤1000 | Active against another ovarian cancer cell line. | |
| THZ1 | MIA PaCa-2 (Pancreatic) | Cell Viability Assay | 26.08 | A well-characterized covalent CDK7 inhibitor.[4] |
| AsPC-1 (Pancreatic) | Cell Viability Assay | 423.7 | [4] | |
| MEC1 (Leukemia) | Cell Viability Assay | 45 | [4] | |
| MEC2 (Leukemia) | Cell Viability Assay | 30 | [4] | |
| YKL-5-124 | CDK7/Mat1/CycH | In Vitro Kinase Assay | 9.7 | A selective covalent inhibitor of CDK7.[5] |
| CDK2 | In Vitro Kinase Assay | 1300 | [5] | |
| CDK9 | In Vitro Kinase Assay | 3020 | [5] |
Table 2: Hypothetical Results from a Genome-Wide CRISPR/Cas9 Screen with a CDK7 Inhibitor
This table represents a potential outcome of a CRISPR/Cas9 screen designed to identify genes whose knockout confers resistance or sensitivity to a CDK7 inhibitor.
| Gene | Description | Phenotype | Log2 Fold Change (Drug vs. DMSO) | p-value |
| Resistance Hits | ||||
| Gene X | E3 Ubiquitin Ligase | Resistance | +3.5 | < 0.001 |
| Gene Y | Kinase | Resistance | +2.8 | < 0.001 |
| Gene Z | Transcription Factor | Resistance | +2.5 | < 0.005 |
| Sensitivity Hits | ||||
| BCL2L1 | BCL2 Like 1 | Sensitivity | -4.2 | < 0.001 |
| MCL1 | MCL1 Apoptosis Regulator | Sensitivity | -3.9 | < 0.001 |
| CDK9 | Cyclin Dependent Kinase 9 | Sensitivity | -3.1 | < 0.001 |
Signaling Pathways and Experimental Workflows
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk7-IN-6 Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the concentration of Cdk7-IN-6 in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme with a dual function in fundamental cellular processes:
-
Cell Cycle Regulation: As the catalytic core of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other key cell cycle kinases, including CDK1, CDK2, CDK4, and CDK6, which are necessary for driving cells through different phases of the cell cycle.[2][3][4][5][6]
-
Gene Transcription: As an essential component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[5][6] This action is crucial for transcription initiation and the expression of many genes, including those that drive cancer.[4]
By inhibiting CDK7, this compound can induce cell cycle arrest and disrupt transcriptional programs that cancer cells rely on for survival and proliferation.[7]
Q2: What is a recommended starting concentration range for this compound?
A prudent initial step is to perform a dose-response experiment based on previously reported effective concentrations. This compound has a biochemical IC50 (the concentration required to inhibit the enzyme's activity by 50%) of ≤100 nM.[1] In cell-based assays, it has been shown to inhibit the viability of various cancer cell lines with IC50 values typically under 1 μM.[1]
A recommended starting range for a 72-hour cell viability assay is between 10 nM and 2 µM . This range should be sufficient to capture the full dose-response curve for most cell lines.
Q3: How do I determine the precise optimal concentration (IC50) for my specific cell line?
Determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying a compound's potency in a specific cell line.[8][9] This is achieved by treating the cells with a serial dilution of this compound and measuring cell viability. The general workflow involves seeding cells, treating with a range of inhibitor concentrations, incubating for a set period (e.g., 72 hours), assessing viability with an assay like MTT or CellTiter-Glo®, and analyzing the data using non-linear regression to calculate the IC50 value.[8][10][11]
Q4: How can I confirm that this compound is engaging its target (CDK7) in my cells?
Target engagement can be confirmed by observing the downstream effects of CDK7 inhibition using Western blotting. The primary readouts are the phosphorylation levels of known CDK7 substrates:
-
Phospho-RNA Polymerase II CTD (Ser5/Ser7): Inhibition of CDK7's transcriptional function will lead to a decrease in the phosphorylation of RNA Pol II at Serine 5 and Serine 7.[4][12]
-
Phospho-CDK1 (Thr161) and Phospho-CDK2 (Thr160): Inhibition of CDK7's CAK function will reduce the activating T-loop phosphorylation of other CDKs, such as CDK1 and CDK2.[13][14][15]
A decrease in the signal for these phosphorylated proteins upon treatment with this compound indicates successful target engagement.
Q5: Why do different cell lines exhibit varying sensitivity to this compound?
Cell line-specific sensitivity is a common phenomenon and is attributed to their inherent biological diversity.[4] Factors influencing sensitivity include:
-
Genetic Background: Mutations in key oncogenes or tumor suppressors can create dependencies on specific pathways, such as those regulated by CDK7.
-
Expression Levels: The baseline expression level of CDK7 or its downstream targets can vary between cell lines.[4]
-
Transcriptional Dependencies: Certain cancer cells, particularly those driven by super-enhancer-associated oncogenes like MYC, are highly dependent on continuous transcription and are therefore more sensitive to CDK7 inhibition.[6][16]
Quantitative Data Summary
The following tables provide reported activity data for this compound and a template for setting up a dose-response experiment.
Table 1: Reported Cell-Based IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | ≤1 µM | [1] |
| H460 | Lung Carcinoma | ≤1 µM | [1] |
| MV4-11 | Acute Myeloid Leukemia | ≤1 µM | [1] |
| A2780 | Ovarian Carcinoma | ≤1 µM | [1] |
| OVCAR | Ovarian Carcinoma | ≤1 µM |[1] |
Table 2: Example Setup for a 96-Well Plate Dose-Response Experiment
| Well Rows | This compound Conc. (Final) | Description |
|---|---|---|
| A | 2000 nM | Highest Concentration |
| B | 667 nM | 1:3 Serial Dilution |
| C | 222 nM | 1:3 Serial Dilution |
| D | 74 nM | 1:3 Serial Dilution |
| E | 25 nM | 1:3 Serial Dilution |
| F | 8 nM | Lowest Concentration |
| G | 0 nM (Vehicle) | Vehicle Control (e.g., 0.1% DMSO) |
| H | No Cells | Blank (Media Only) |
Each concentration should be tested in triplicate (e.g., columns 2-4, 5-7, etc.).
Visualized Guides and Workflows
The following diagrams illustrate the key pathway, experimental workflow, and troubleshooting logic.
Caption: Dual roles of CDK7 in transcription and cell cycle control and its inhibition by this compound.
Caption: Step-by-step experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem: I am not observing any effect on cell viability, even at high concentrations.
This issue can stem from several factors. The following decision tree can help diagnose the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells | MDPI [mdpi.com]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. ww2.amstat.org [ww2.amstat.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk7-IN-6 solubility and stability issues
Welcome to the technical support center for Cdk7-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent and selective cyclin-dependent kinase 7 (CDK7) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). For a similar compound, CDK-IN-6, a solubility of 50 mg/mL in DMSO has been reported, though it's important to confirm this for your specific batch of this compound.[1] When preparing your stock solution, it is advisable to use freshly opened, anhydrous DMSO to minimize the introduction of water, which can affect the solubility and stability of the compound.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds like many kinase inhibitors. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed aqueous medium while vortexing or stirring to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are prone to precipitation.
-
Use a Lower Percentage of DMSO: While a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays, ensure you are using the lowest effective concentration.
-
Consider a Co-solvent: For particularly challenging solubility issues, a co-solvent system might be necessary, though this should be carefully validated for compatibility with your experimental setup.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. For a similar compound, CDK-IN-6, the following storage conditions are recommended:
-
Powder: The solid compound should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
-
Stock Solutions (in DMSO): For maximum stability, aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, which should maintain stability for up to 2 years.[1] For shorter-term storage, -20°C for up to 1 year is also an option.[1]
Q4: How stable is this compound in cell culture media at 37°C?
Q5: My this compound stock solution in DMSO appears to have some precipitate. Can I still use it?
A5: The presence of precipitate in your DMSO stock solution indicates that the compound has come out of solution. This could be due to storage at too low a temperature (if not at -80°C) or the introduction of moisture. It is not recommended to use the solution as the actual concentration will be unknown. You can try to redissolve the compound by gently warming the vial to room temperature or in a 37°C water bath, followed by vigorous vortexing or sonication. If the precipitate does not fully redissolve, it is best to prepare a fresh stock solution.
Data Presentation
Table 1: Solubility and Storage Recommendations for a Similar Compound (CDK-IN-6)
| Parameter | Condition | Recommendation | Citation |
| Solubility | DMSO | 50 mg/mL (131.41 mM) | [1] |
| Storage (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Storage (In Solvent) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Note: This data is for a compound designated as "CDK-IN-6" and should be used as a guideline for this compound. It is highly recommended to determine the solubility and stability for your specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your pre-warmed (37°C) aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours with gentle shaking.
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for any signs of precipitation (cloudiness or visible particles). For a more quantitative measure, read the absorbance or turbidity of the plate at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear (or shows a turbidity measurement similar to the buffer-only control) is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Assessing the Stability of this compound in Solution by HPLC-MS
This protocol describes a general procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
Experimental solution (e.g., cell culture medium with or without serum)
-
Quenching solution (e.g., cold acetonitrile (B52724) or methanol (B129727) with an internal standard)
-
HPLC-MS system
Methodology:
-
Sample Preparation: Prepare a working solution of this compound in your experimental solution at the final desired concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. The 0-hour time point should be taken immediately after preparation.
-
Quenching and Protein Precipitation: Immediately mix the aliquot with a sufficient volume of cold quenching solution to stop any degradation and precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC-MS method to quantify the amount of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
References
Potential off-target effects of Cdk7-IN-6 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CDK7 inhibitor, Cdk7-IN-6. The focus is on identifying and mitigating potential off-target effects, particularly when using the inhibitor at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with high concentrations of this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes at high inhibitor concentrations are a common challenge. A systematic approach is crucial to distinguish between on-target effects (related to CDK7 inhibition) and off-target activities.
-
Dose-Response Analysis: Establish a clear dose-response curve for your observed phenotype. On-target effects should correlate with the known IC50 of this compound for CDK7 (≤100 nM). Effects that only manifest at significantly higher concentrations (e.g., >1 µM) are more likely to be off-target.
-
Use Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct CDK7 inhibitors (e.g., THZ1, SY-351). If different inhibitors targeting CDK7 produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves introducing a version of the target kinase (CDK7) that is resistant to the inhibitor (e.g., a C312S mutant for covalent inhibitors). If the phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect.
-
Kinase Profiling: The most direct method to identify potential off-targets is to perform a comprehensive kinase profiling assay. These services screen your compound against a large panel of kinases to determine its selectivity.
Q2: What are the most likely off-targets of this compound at high concentrations?
A2: While this compound is reported to be highly selective, at high concentrations, all kinase inhibitors have the potential to bind to unintended targets. Based on data from structurally and functionally similar covalent CDK7 inhibitors like SY-351 and THZ1, the most probable off-targets are other members of the CDK family that share structural similarities, particularly a cysteine residue in a comparable position to Cys312 in CDK7.[1][2]
The most prominent off-targets identified for similar inhibitors at high concentrations are CDK12 and CDK13 .[2] Inhibition of these kinases can also lead to transcriptional disruption, which may overlap with or confound the effects of CDK7 inhibition.
Q3: Our experiments show a decrease in RNA Polymerase II C-terminal domain (CTD) phosphorylation at Serine 2, in addition to the expected Serine 5. Is this an off-target effect?
A3: This could be a combination of on- and off-target effects. CDK7, as part of the TFIIH complex, is the primary kinase responsible for phosphorylating Serine 5 (pSer5) of the RNA Pol II CTD, which is crucial for transcription initiation.[3] A decrease in pSer5 is a direct on-target effect of CDK7 inhibition.
However, the phosphorylation of Serine 2 (pSer2), which is associated with transcriptional elongation, is primarily mediated by CDK9 and CDK12.[4] While CDK7 can indirectly affect pSer2 by activating CDK9 and CDK12, direct inhibition of CDK12 at high concentrations of this compound would also lead to a potent reduction in pSer2 levels. Therefore, a significant drop in pSer2 phosphorylation, especially at high inhibitor concentrations, may indicate off-target engagement of CDK12.
Q4: We observe a strong G1/S cell cycle arrest at low concentrations of this compound, but significant apoptosis at high concentrations. Is this expected?
A4: Yes, this is consistent with the known functions of CDK7 and potential off-targets. CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating cell cycle CDKs such as CDK1 and CDK2.[1] Inhibition of this function leads to a block in cell cycle progression, typically at the G1/S transition, which is a cytostatic effect.[1]
At higher concentrations, more profound cellular disruption due to potent, sustained inhibition of transcription and potential off-target effects (like inhibition of CDK12/13) can trigger apoptosis. Some selective CDK7 inhibitors like YKL-5-124 are primarily cytostatic, while less selective inhibitors like THZ1 (which also hits CDK12/13) are more cytotoxic.[1] Therefore, increased apoptosis at high concentrations of this compound could be due to these combined effects.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between biochemical assays and cell-based proliferation assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP Concentration | Perform cell-based assays in ATP-depleted conditions or use ATP-non-competitive inhibitors as controls if available. | The inhibitor's potency in the cell-based assay should increase and more closely align with the biochemical IC50.[2] |
| Poor Cell Permeability | Assess the inhibitor's physicochemical properties (e.g., LogP). If suboptimal, consider using a different inhibitor or performing assays with permeabilized cells. | Improved correlation between biochemical and cellular potency. |
| Inhibitor is a Substrate for Efflux Pumps (e.g., P-glycoprotein) | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will be observed. |
| Low Expression or Activity of CDK7 in the Cell Line | Verify the expression and phosphorylation status of CDK7 and its downstream targets (e.g., pCDK2, pRNA Pol II Ser5) in your cell model via Western blot. | Confirm that the target is present and active. If not, select a different cell line. |
Problem 2: Unexpected phenotype observed (e.g., changes in pathways not directly linked to CDK7).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an Unknown Off-Target Kinase | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant high concentration (e.g., 1 µM). | Identification of potential off-target kinases that could be responsible for the observed phenotype. |
| Inhibitor Affects a Non-Kinase Protein | Perform a target deconvolution study using methods like Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry. | Identification of non-kinase binding partners that may be mediating the unexpected effects.[5] |
| The Inhibitor Paradoxically Activates a Signaling Pathway | Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting. | Identification of unexpectedly activated pathways that can explain the observed phenotype. |
| The Observed Effect is due to the Inhibitor's Chemical Properties | Use a structurally similar but inactive analog of this compound as a negative control in your experiments. | If the inactive analog does not produce the phenotype, the effect is likely due to protein inhibition. |
Quantitative Data: Kinase Selectivity
While comprehensive kinome profiling data for this compound is not publicly available, data from highly similar selective covalent CDK7 inhibitors provide a strong indication of its likely selectivity profile.
Table 1: Comparative Selectivity of Covalent CDK7 Inhibitors
| Kinase | SY-351 (% Inhibition @ 1 µM)[2] | YKL-5-124 (IC50, nM)[6][7] | This compound (Selectivity Fold vs CDK7) |
| CDK7 | >90% | 9.7 | - |
| CDK12 | >50% | Inactive | Likely primary off-target |
| CDK13 | >50% | Inactive | Likely primary off-target |
| CDK2 | <50% | 1300 | >200-fold |
| CDK9 | <50% | 3020 | Not specified |
| CDK1 | Not specified | Not specified | >200-fold |
| CDK5 | Not specified | Not specified | >200-fold |
Data for SY-351 is from KiNativ profiling in A549 cell lysate.[2] Data for YKL-5-124 is from in vitro biochemical assays.[6][7] Data for this compound is based on patent information. The patent states an IC50 of ≤100 nM for CDK7 and >200-fold selectivity over CDK1, CDK2, and CDK5.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
This protocol provides a general workflow for submitting a compound for commercial kinase profiling services (e.g., Eurofins Discovery, Reaction Biology, Promega).
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Select Screening Service: Choose a service provider offering a broad kinase panel (e.g., >400 kinases). Select a screening concentration. To identify off-targets, a high concentration (e.g., 1 µM or 10 µM) is recommended in addition to a lower concentration near the on-target IC50.
-
Submit Compound: Follow the vendor's instructions for sample submission, which typically involves sending the required volume and concentration of the stock solution.
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentration or as Kd/IC50 values.
-
Identify kinases inhibited by >50% at the high concentration.
-
Compare the IC50 values for these "hits" to the IC50 for CDK7 to determine the selectivity window.
-
Focus on hits with IC50 values within a 10- to 100-fold range of the CDK7 IC50 as the most physiologically relevant off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound engages CDK7 and potential off-targets within intact cells.[5][8] The principle is that ligand binding stabilizes a protein against thermal denaturation.
-
Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells and resuspend in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble CDK7 (and any suspected off-target protein for which you have an antibody) by Western blotting.
-
Data Interpretation: Plot the band intensity for CDK7 against the temperature for both vehicle- and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Visualizations
Caption: CDK7 dual signaling pathways and inhibitor action.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7_pathway [bionity.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. annualreviews.org [annualreviews.org]
How to minimize Cdk7-IN-6 off-target activity
Welcome to the technical support center for Cdk7-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges encountered during experiments, with a primary focus on minimizing off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular functions?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in two fundamental cellular processes:
-
Transcription: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[1][2][3]
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops.[1][2][4] This activation is critical for the progression through different phases of the cell cycle.
Inhibition of CDK7 can therefore lead to both cell cycle arrest and a global down-regulation of transcription, making it a target of interest in cancer research.[5][6]
Q2: I am observing a phenotype that doesn't seem to be solely explained by CDK7 inhibition. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a sign of off-target activity. While this compound is designed to be a CDK7 inhibitor, like many kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations. The most well-documented off-targets for CDK7 inhibitors like THZ1 (a related compound) are CDK12 and CDK13, which also play roles in transcriptional regulation.[7][8][9] To investigate if your observed phenotype is due to off-targets, consider the troubleshooting steps outlined in the guide below, such as performing a dose-response analysis and using a structurally unrelated CDK7 inhibitor.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: Proactively determining the selectivity of this compound is key to interpreting your results accurately. A recommended approach is to perform a kinome-wide selectivity profiling experiment. Several commercial services offer screening of your compound against a large panel of kinases. Alternatively, you can perform in-house biochemical assays against a smaller, focused panel of related kinases (e.g., other CDKs). For cellular systems, quantitative proteomics can be a powerful tool to identify the proteins that this compound interacts with, both directly and indirectly.[10][11][12]
Troubleshooting Guide: Minimizing Off-Target Activity
This guide provides a systematic approach to troubleshooting and minimizing the off-target effects of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cellular phenotype | High inhibitor concentration leading to off-target inhibition. | Perform a dose-response experiment. Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of RNA Pol II CTD phosphorylation at Ser5/7). Correlate the phenotype with the IC50 for CDK7 inhibition. |
| The observed phenotype is due to inhibition of a known off-target (e.g., CDK12/13). | Use a more selective CDK7 inhibitor, such as YKL-5-124, as a control. If the phenotype is absent with the more selective inhibitor, it is likely an off-target effect of this compound.[6][8][9] | |
| Cell-line specific off-target effects. | Test the inhibitor in multiple cell lines. A consistent phenotype across different genetic backgrounds is more likely to be an on-target effect. | |
| Discrepancy between biochemical and cellular assay results | High intracellular ATP concentration. | Cellular assays have much higher ATP concentrations (mM range) than typical biochemical assays (µM range), which can compete with ATP-competitive inhibitors. This can lead to a rightward shift in the IC50 value in cellular assays. |
| Cell permeability and efflux. | The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps. Consider using permeability assays or co-treatment with an efflux pump inhibitor as a control experiment. | |
| Difficulty confirming on-target engagement in cells | Antibody quality for downstream markers. | Validate the specificity of your antibodies for phosphorylated substrates of CDK7 (e.g., phospho-RNA Pol II CTD Ser5/7, phospho-CDK1 Thr161, phospho-CDK2 Thr160). |
| Transient or weak inhibition. | Perform a time-course experiment to determine the optimal treatment duration for observing maximal on-target inhibition. |
Data Presentation: Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of this compound and the more selective inhibitor YKL-5-124 for comparison. This data can help in designing experiments and interpreting results.
Table 1: this compound Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference |
| CDK7 | 54.29 | [13] |
Table 2: YKL-5-124 Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference |
| CDK7 | 53.5 | [8][13] |
| CDK7/Mat1/CycH | 9.7 | [8][13] |
| CDK2 | 1300 | [8][13] |
| CDK9 | 3020 | [8][13] |
| CDK12 | Inactive | [8][13] |
| CDK13 | Inactive | [8][13] |
Experimental Protocols
In Vitro Kinase Assay for CDK7 Inhibition
This protocol describes a general method to determine the IC50 of an inhibitor against purified CDK7 enzyme.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the CDK7 enzyme, the inhibitor dilution (or DMSO vehicle control), and the substrate peptide.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for CDK7 if known.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This protocol assesses the cellular activity of this compound by measuring the phosphorylation of its direct substrate, RNA Pol II.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser2, Ser5, Ser7), anti-total RNA Pol II
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specific duration (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNA Pol II levels to the total RNA Pol II levels.
Mandatory Visualizations
Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow
Caption: Workflow for assessing this compound activity.
Troubleshooting Logic
Caption: Logic for troubleshooting off-target effects.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cdk7-IN-6 degradation in long-term experiments
Welcome to the technical support center for Cdk7-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a special focus on addressing challenges that may arise during long-term experiments, such as potential degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[2][3] this compound is part of a class of pyrazolotriazine and/or pyrazolopyrimidine derivatives that act as selective inhibitors of CDK7.
Q2: I am not seeing the expected effect of this compound in my long-term experiment. Could the compound be degrading?
Q3: How should I prepare and store this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid, protected from light, and at the recommended temperature, typically -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use.
Q4: Are there alternatives to this compound if I suspect degradation is affecting my results?
Yes, several other CDK7 inhibitors have been developed, some of which are covalent inhibitors like THZ1 and YKL-5-124.[5][6] Covalent inhibitors form a stable bond with their target protein, which can lead to a more sustained inhibition even if the unbound compound degrades.[5] However, they may also have different selectivity profiles and off-target effects. Another approach is the use of targeted protein degraders (PROTACs) for CDK7, which induce the degradation of the CDK7 protein itself, offering a different pharmacological approach.[7][8][9]
Troubleshooting Guide: this compound Degradation in Long-Term Experiments
This guide addresses common issues encountered during prolonged experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Diminished or loss of expected phenotype over time (e.g., after 48-72 hours). | Degradation of this compound: The compound may not be stable in the cell culture medium for extended periods. | Replenish the medium with freshly prepared this compound every 24-48 hours.[4] This is a standard practice for long-term cell culture with small molecules to ensure a consistent concentration. |
| Cellular metabolism of the compound: Cells may metabolize this compound, reducing its effective concentration. | Similar to degradation, regular replenishment of the medium with the inhibitor can counteract metabolic clearance. | |
| Development of cellular resistance: Cells may adapt to the presence of the inhibitor over time through various mechanisms. | Consider performing shorter-term experiments or increasing the concentration of this compound. Also, verify the expression levels of CDK7 and downstream markers to check for compensatory mechanisms. | |
| High cell density: At high cell densities, the effective concentration of the inhibitor per cell may decrease. | Ensure that cells are seeded at an appropriate density and subcultured before they become confluent. | |
| Variability in results between experiments. | Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution of this compound to minimize freeze-thaw cycles. Protect the stock solution and working solutions from light. |
| Inconsistent media change schedule: Irregular replenishment can lead to fluctuations in the inhibitor concentration. | Establish and adhere to a strict schedule for media and inhibitor replenishment. | |
| No observable effect even at the beginning of the experiment. | Incorrect concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell line resistance: Some cell lines may be inherently resistant to CDK7 inhibition. | Confirm the expression of CDK7 in your cell line. Consider using a different cell line known to be sensitive to CDK7 inhibitors. | |
| Poor solubility: The compound may not be fully dissolved in the culture medium. | Ensure the DMSO stock is fully dissolved before diluting it in the medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related inhibitor, providing a reference for experimental design.
| Compound | Target | IC50 (in vitro) | Cellular IC50 | Selectivity |
| This compound | CDK7 | ≤100 nM | ≤1 µM in HCT116, H460, MV4-11, A2780, and OVCAR cells | > 200-fold selective for CDK7 over CDK1, CDK2, and CDK5 |
| YKL-5-124 | CDK7 | 53.5 nM | Not specified | No inhibition of CDK12 or CDK13 at tested concentrations |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (7-day) with this compound
This protocol is designed to assess the long-term effect of this compound on cell proliferation, incorporating inhibitor replenishment to account for potential degradation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Initial Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
-
Inhibitor Replenishment:
-
Day 3: Carefully remove 100 µL of medium from each well and add 100 µL of freshly prepared medium containing the respective concentrations of this compound.
-
Day 5: Repeat the replenishment step.
-
-
Cell Viability Measurement:
-
Day 7: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream CDK7 Targets after Prolonged Treatment
This protocol assesses the sustained inhibition of CDK7 activity by measuring the phosphorylation of a downstream target after long-term exposure to this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound or DMSO vehicle control.
-
-
Long-Term Incubation and Replenishment:
-
Incubate the cells for the desired long-term duration (e.g., 72 or 96 hours).
-
Every 24 or 48 hours, replace the medium with fresh medium containing this compound or DMSO.
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the level of phosphorylated protein to the total protein and the loading control.
-
Visualizations
CDK7 Signaling Pathways
The following diagram illustrates the dual role of CDK7 in cell cycle regulation and transcription.
References
- 1. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Cdk7-IN-6
Welcome to the technical support center for Cdk7-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments with this potent and selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating both the cell cycle and gene transcription.
-
Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2][3]
-
Transcriptional Regulation: As a part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the initiation of transcription.[4][5]
By inhibiting CDK7, this compound simultaneously disrupts both of these processes, leading to cell cycle arrest and suppression of the transcription of key oncogenes.
Q2: What is the reported potency and selectivity of this compound?
A2: this compound is a potent CDK7 inhibitor with a reported IC50 of ≤100 nM. It demonstrates high selectivity for CDK7, being over 200-fold more selective for CDK7 than for CDK1, CDK2, and CDK5. In cell-based viability assays, it has been shown to inhibit the growth of various cancer cell lines, including HCT116, H460, MV4-11, A2780, and OVCAR, with an IC50 of ≤1 μM.[6]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A3: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other CDK7 inhibitors can arise through several mechanisms:
-
Gatekeeper Mutations: For non-covalent CDK7 inhibitors like Samuraciclib, a common resistance mechanism is the acquisition of a D97N mutation in the CDK7 gene, which reduces the binding affinity of the inhibitor.[6][7][8][9][10] It is plausible that similar mutations could affect the efficacy of this compound.
-
Upregulation of Efflux Pumps: For covalent CDK7 inhibitors such as THZ1, resistance can be mediated by the upregulation of multidrug resistance transporters like ABCB1, which actively pump the inhibitor out of the cell.[7]
-
Activation of Bypass Pathways: Cancer cells can develop resistance to CDK inhibitors by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the need for CDK7 activity.
Q4: I am observing cell cycle arrest but not significant apoptosis. Is this an expected outcome?
A4: The cellular response to CDK7 inhibition can be context-dependent, leading to different outcomes such as cell cycle arrest, apoptosis, or senescence.[1][11][12] Some CDK7 inhibitors have been shown to induce a permanent cell cycle arrest with features of senescence rather than apoptosis.[1] This can be influenced by the genetic background of the cell line, the concentration of the inhibitor used, and the duration of treatment. It is recommended to assess markers for both apoptosis (e.g., cleaved PARP, cleaved caspase-3) and senescence (e.g., β-galactosidase staining, p21 expression) to fully characterize the cellular response to this compound.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value in Cell Viability Assays
Problem: The observed IC50 value for this compound in your cell line is significantly higher than the reported values (≤1 μM).
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Cell Line Characteristics | The sensitivity to CDK7 inhibitors can be cell-line specific. Consider testing a panel of cell lines to identify a sensitive model. |
| Assay Conditions | Optimize cell seeding density and incubation time. A longer incubation period (e.g., 72 hours or more) may be required to observe significant effects on cell viability. |
| Drug Efflux | If you suspect upregulation of efflux pumps, consider co-treatment with an inhibitor of these transporters to see if it sensitizes the cells to this compound. |
Guide 2: Inconsistent Results in Western Blotting for Downstream Targets
Problem: You are observing inconsistent or no change in the phosphorylation of CDK7 targets (e.g., RNA Pol II CTD, CDK1, CDK2) after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Conditions | Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for observing changes in target phosphorylation. |
| Antibody Quality | Ensure that the primary antibodies used for detecting phosphorylated proteins are specific and have been validated for western blotting. |
| Lysate Preparation | Use appropriate phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. |
| Target Engagement | To confirm that this compound is engaging with CDK7 in your cells, consider performing a Cellular Thermal Shift Assay (CETSA). |
Guide 3: Interpreting RNA-Sequencing (RNA-Seq) Data
Problem: You have performed RNA-seq after this compound treatment and need guidance on interpreting the results.
Key Analysis Steps:
-
Quality Control: Assess the quality of your raw sequencing data using tools like FastQC.[13][14]
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify signaling pathways that are enriched in your differentially expressed gene list.[15]
Expected Outcomes and Interpretation:
-
Downregulation of Cell Cycle and Transcription-Related Genes: Given CDK7's role, you can expect to see a downregulation of genes involved in cell cycle progression (e.g., E2F target genes) and transcription.[15]
-
Splicing Defects: Inhibition of CDK7 has been shown to cause widespread defects in RNA splicing.[15] Look for changes in alternative splicing events in your data.
-
Upregulation of Stress Response Pathways: Cells may respond to CDK7 inhibition by upregulating stress-related pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay (General Guideline)
This protocol provides a general framework for determining the IC50 of this compound using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for CDK7 Pathway (General Guideline)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of CDK7 targets (e.g., p-RNA Pol II CTD Ser2/5/7, p-CDK1 Thr161, p-CDK2 Thr160) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement (General Guideline)
CETSA is a method to confirm the direct binding of a drug to its target protein in a cellular environment.[16][17]
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble CDK7 in each sample by western blotting.
-
Data Analysis: A shift in the thermal stability of CDK7 in the presence of this compound indicates target engagement.
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Senescence and apoptosis: dueling or complementary cell fates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.genewiz.com [blog.genewiz.com]
- 14. 130.239.72.131:3000 [130.239.72.131:3000]
- 15. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
My cells are resistant to Cdk7-IN-6 treatment
Technical Support Center: Cdk7-IN-6
Disclaimer: Information regarding the specific compound "this compound" is not widely available in public literature. This guide is based on established mechanisms of action and resistance for other well-characterized selective CDK7 inhibitors (e.g., THZ1, SY-1365, Samuraciclib). The troubleshooting advice and protocols provided are general and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK7 inhibitors like this compound?
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme with a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3]
-
As a CDK-Activating Kinase (CAK): CDK7, in a complex with Cyclin H and MAT1, phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3][4] This activation is essential for the cell to move through different phases of the cell cycle, particularly the G1/S and G2/M transitions.[5]
-
As a Component of Transcription Factor II H (TFIIH): CDK7 is also a part of the general transcription factor TFIIH.[1][6] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues, which is a critical step for initiating gene transcription.[1][2]
By inhibiting CDK7, this compound is designed to simultaneously block both cell cycle progression and the transcription of key oncogenes, such as MYC, leading to cell growth arrest and apoptosis.[1][4]
Q2: My cells are becoming resistant to this compound. What are the potential molecular reasons?
Acquired resistance to kinase inhibitors is a common challenge.[7] For CDK7 inhibitors, resistance can emerge through several mechanisms:
-
On-Target Mutations: Cancer cells can develop mutations in the CDK7 gene itself. For example, a recurring D97N mutation in CDK7 has been shown to reduce the binding affinity of non-covalent, ATP-competitive inhibitors like Samuraciclib, thereby conferring resistance.[8]
-
Activation of Bypass Pathways: Cells can compensate for the loss of CDK7 activity by upregulating parallel or downstream signaling pathways. This can include the activation of other kinases that can fulfill similar functions or the overexpression of cell cycle components like Cyclin E1, which can bypass the G1 checkpoint.[7][9]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), a process that has been linked to resistance against various targeted therapies, including EGFR inhibitors.[10]
Q3: How can I confirm that my cells have developed resistance?
The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value. This should be confirmed experimentally by performing a dose-response cell viability assay on the suspected resistant cells and comparing the results to the parental (sensitive) cell line. A rightward shift in the dose-response curve and a higher IC50 value indicate decreased sensitivity.
Q4: If my cells are resistant to this compound, will they be resistant to other CDK7 inhibitors?
This depends on the mechanism of resistance.
-
If resistance is due to a specific mutation in the drug-binding pocket (like D97N for non-covalent inhibitors), the cells may still be sensitive to covalent CDK7 inhibitors that bind to a different residue (e.g., Cys312).[8]
-
If resistance is caused by the activation of a bypass pathway or increased drug efflux, the cells are likely to show cross-resistance to other CDK7 inhibitors that share a similar mechanism of action.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound resistant cells.
Issue 1: The IC50 of this compound has increased dramatically in my long-term culture.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| On-target mutation in CDK7 | 1. Sequence the CDK7 gene: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing of the CDK7 coding region. 2. Compare sequences: Align the sequences to identify any acquired mutations in the resistant cell line. The D97N mutation is a known resistance driver for some CDK7 inhibitors.[8] | Identification of a specific mutation in the kinase domain of CDK7 in the resistant cells. |
| Activation of bypass signaling pathways | 1. Perform Western blot analysis: Probe for key proteins in common resistance pathways (e.g., p-AKT, p-ERK, Cyclin E1, CDK2). 2. Use a phospho-proteomics array: For a broader view, analyze the phosphorylation status of multiple kinases simultaneously.[11] 3. Test combination therapy: Treat resistant cells with this compound plus an inhibitor of the suspected bypass pathway (e.g., a PI3K or MEK inhibitor). | Increased phosphorylation or expression of proteins in a compensatory pathway in resistant cells. Sensitivity to this compound is restored when combined with an inhibitor of the bypass pathway. |
| Increased drug efflux | 1. Measure intracellular drug concentration: Use techniques like LC-MS/MS to quantify the amount of this compound inside parental vs. resistant cells. 2. Test with an ABC transporter inhibitor: Co-treat resistant cells with this compound and a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or tariquidar). | Lower intracellular concentration of this compound in resistant cells. Sensitivity is restored upon co-treatment with an efflux pump inhibitor. |
Issue 2: this compound no longer induces the expected cell cycle arrest.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Bypass of the G1/S checkpoint | 1. Analyze cell cycle proteins: Perform Western blotting for key G1/S regulators like Rb, phospho-Rb, Cyclin E1, and CDK2. Overexpression of Cyclin E1 is a known mechanism for bypassing CDK4/6 inhibitor-induced arrest and may be relevant here.[9] 2. Perform cell cycle analysis: Use flow cytometry to confirm the lack of G1 or G2/M arrest in resistant cells compared to parental cells (see Protocol 3). | Resistant cells show elevated Cyclin E1/CDK2 levels and maintain Rb phosphorylation despite treatment. The cell cycle profile of resistant cells remains unchanged after treatment, unlike the arrest seen in parental cells. |
| Inhibitor instability | 1. Perform a stability test: Incubate this compound in your specific cell culture media for the duration of your experiment. Collect samples at different time points and analyze the concentration of the active compound using HPLC or LC-MS/MS. | Confirmation that the inhibitor remains stable under your experimental conditions. If not, media may need to be replaced more frequently. |
Issue 3: Downstream targets of CDK7 are not being inhibited in resistant cells.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Reduced target engagement | 1. Assess phosphorylation of CDK7 substrates: Perform Western blotting for phospho-RNA Pol II CTD (Ser5/7), phospho-CDK1 (T161), and phospho-CDK2 (T160).[12] 2. Confirm target inhibition: Compare the level of phosphorylation of these substrates in parental versus resistant cells after treatment with this compound. | Parental cells show a dose-dependent decrease in the phosphorylation of CDK7 substrates. Resistant cells show little or no change in phosphorylation, indicating the inhibitor is no longer effective at the molecular level. |
| Compensatory kinase activity | 1. Assess activity of related kinases: If p-Pol II is not inhibited, consider the activity of other transcriptional CDKs like CDK9 and CDK12. 2. Test combination with other CDK inhibitors: If resistance is suspected to be mediated by CDK12, for example, a combination of this compound and a CDK12 inhibitor may be effective.[12] | Evidence of increased activity or expression of other transcriptional CDKs in resistant cells. |
Quantitative Data Summary
The following tables summarize representative data from studies on CDK7 inhibitors, which can serve as a benchmark for your own experiments.
Table 1: Representative IC50 Values of CDK7 Inhibitors in Sensitive vs. Resistant Breast Cancer Models
| Cell Line Model | Resistance To | CDK7 Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| T47D | Palbociclib (CDK4/6i) | THZ1 | 9.93 nM | 32.8 nM | ~3.3 | [13] |
| T47D | Palbociclib (CDK4/6i) | SY-1365 | 1.60 nM | 6.70 nM | ~4.2 | [13] |
| H1975 (NSCLC) | WZ4002 (EGFRi) | THZ1 | 379 nM | 83.4 nM | More Sensitive | [10] |
| H1975 (NSCLC) | Osimertinib (EGFRi) | THZ1 | 379 nM | 125.9 nM | More Sensitive | [10] |
Note: In some contexts, such as resistance to EGFR inhibitors via EMT, cells can become more sensitive to CDK7 inhibition.[10]
Table 2: Common Molecular Alterations in CDK Inhibitor-Resistant Cells
| Alteration | Protein/Gene | Effect | Implication for Resistance |
| Expression Change | RB1 | Downregulated | Loss of Rb removes the primary target of CDK4/6, leading to G1/S checkpoint bypass.[14] |
| Expression Change | CDK6 | Upregulated | Increased target expression can outcompete the inhibitor.[14] |
| Expression Change | Cyclin E1 (CCNE1) | Upregulated | Drives CDK2 activity, providing a bypass mechanism for G1 arrest.[9] |
| Mutation | CDK7 (D97N) | Point Mutation | Reduces binding affinity of non-covalent inhibitors.[8] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol measures cell metabolic activity as an indicator of viability to determine the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: Prepare 2x serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for CDK7 Pathway Analysis
This protocol assesses the expression and phosphorylation status of key proteins in the CDK7 signaling pathway.
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-p-RNA Pol II Ser5, anti-p-RNA Pol II Ser7, anti-p-CDK2 T160, anti-c-Myc, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound at the desired concentrations (e.g., 1x and 10x IC50) for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Parental and resistant cells
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both floating and attached cells. To do this, collect the medium, wash the well with PBS, add Trypsin-EDTA to detach the remaining cells, and then combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or store at -20°C).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash once with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
References
- 1. inits.at [inits.at]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm Cdk7-IN-6 target engagement in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Cdk7-IN-6 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for transcription initiation.[1][2] Cdk7-IN-8, a similar compound, inhibits these functions.[1]
Q2: Why is it important to confirm CDK7 target engagement in cells?
A2: Confirming that this compound is binding to its intended target, CDK7, within a cellular context is critical for several reasons. It validates that the observed biological effects of the compound are due to its on-target activity and not due to off-target effects.[4] This is a crucial step in preclinical and clinical development to ensure the compound's efficacy and safety.[5] Cellular target engagement assays provide direct evidence of the inhibitor binding to its target inside the cell.[4]
Q3: What are the primary methods to confirm this compound target engagement in cells?
A3: Several robust methods can be used to confirm the cellular target engagement of this compound. The main approaches include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of CDK7 upon inhibitor binding.[5]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc®-tagged CDK7 fusion protein.[6][7]
-
Immunoblotting for Downstream Targets: This technique measures the phosphorylation status of known CDK7 substrates as a readout of CDK7 activity and its inhibition by this compound.[8]
-
Chemoproteomics: This approach uses chemical probes to identify the cellular targets of an inhibitor.[9]
Troubleshooting Guide
Q1: My this compound shows high potency in biochemical assays but is less effective in my cell-based experiments. What could be the issue?
A1: Discrepancies between biochemical and cellular assay results are common.[6] Here are a few potential reasons and troubleshooting steps:
-
High Intracellular ATP: Cellular ATP concentrations are much higher than those used in many biochemical assays and can outcompete ATP-competitive inhibitors like this compound.[6]
-
Cell Permeability: this compound may have poor cell membrane permeability, leading to lower intracellular concentrations.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively remove it from the cell.[6] You can test this by co-incubating with a known efflux pump inhibitor.[6]
-
Low Target Expression: The cell line you are using may have low expression or activity of CDK7.[6] Verify CDK7 expression and activity using Western blotting.[6]
Q2: I'm observing unexpected phenotypes in my cells after this compound treatment. How can I determine if these are off-target effects?
A2: Unexpected cellular phenotypes can be a result of off-target activities of the inhibitor.[4] Here’s how you can investigate this:
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype.[4]
-
Use a Structurally Different Inhibitor: Test another CDK7 inhibitor with a different chemical scaffold.[6] If it produces the same phenotype, it is more likely an on-target effect.
-
Rescue Experiments: If possible, re-introduce a version of CDK7 that is resistant to this compound.[4] If the phenotype is rescued, it confirms on-target action.
-
Kinase Profiling: Perform a broad kinase profiling screen to identify other kinases that this compound may be inhibiting.[4]
Q3: My CETSA results are inconsistent. What are some common pitfalls?
A3: CETSA can be a sensitive technique. Inconsistent results can arise from:
-
Suboptimal Heating: Ensure a precise and consistent temperature is applied across all samples. Use a thermocycler for accurate temperature control.
-
Cell Lysis Variability: Incomplete or inconsistent cell lysis can affect the amount of soluble protein recovered.
-
Antibody Quality: The quality of the CDK7 antibody used for detection in the Western blot is crucial for obtaining a clear and quantifiable signal.
Quantitative Data Summary
The following tables summarize key quantitative data for CDK7 inhibitors from various cellular assays.
Table 1: In Vitro and Cellular IC50 Values for CDK7 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| THZ1 | Cell Viability | MEC1 | 45 | [10] |
| THZ1 | Cell Viability | MEC2 | 30 | [10] |
| Cdk7-IN-8 | Cell Proliferation | OVCAR-3 (Ovarian Cancer) | 45.31 | [1] |
| Cdk7-IN-8 | Cell Proliferation | HCC1806 (Breast Cancer) | 44.47 | [1] |
| Cdk7-IN-8 | Cell Proliferation | HCC70 (Breast Cancer) | 50.85 | [1] |
| SY-351 | Kinase Inhibition (CDK7) | In vitro | 23 | [11] |
| SY-351 | Kinase Inhibition (CDK2) | In vitro | 321 | [11] |
| SY-5609 | mRNA Transcription Inhibition | MDA-MB-231 | 3-16 | [12] |
| LDC4297 | mRNA Transcription Inhibition | MDA-MB-231 | 3-16 | [12] |
Table 2: Cellular Target Engagement EC50 Values for CDK7 Inhibitors
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| SY-351 | Target Occupancy | HL-60 | 8.3 | [11] |
| SY-351 (CDK12 off-target) | Target Occupancy | HL-60 | 36 | [11] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound with CDK7 in a cancer cell line using an isothermal dose-response CETSA.[5]
1. Cell Culture and Treatment:
-
Culture your cancer cell line of choice to 70-80% confluency.
-
Treat the cells with a range of this compound concentrations or vehicle (DMSO) for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a predetermined optimal temperature (e.g., 52°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated protein pellet.
4. Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with a primary antibody against CDK7 and a loading control (e.g., β-actin).
-
Quantify the band intensities.
5. Data Analysis:
-
Normalize the CDK7 band intensity to the loading control.
-
Plot the normalized CDK7 signal as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes how to measure the engagement of this compound with CDK7 in live cells.[7][13]
1. Cell Preparation:
-
Use a cell line (e.g., HEK293) engineered to transiently express a NanoLuc®-CDK7 fusion protein.[7]
-
Seed the cells in a 384-well plate.[7]
2. Assay Procedure:
-
Add serial dilutions of this compound to the cells and incubate for 1 hour.[7]
3. Signal Measurement:
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[7]
4. Data Analysis:
-
The binding of this compound to CDK7 will displace the tracer, causing a decrease in the BRET signal.[6]
-
Plot the BRET signal against the inhibitor concentration to determine the IC50 for target engagement in live cells.[6]
Protocol 3: Immunoblotting for Downstream CDK7 Targets
This protocol details how to assess CDK7 target engagement by analyzing the phosphorylation of its downstream substrates.[8]
1. Cell Culture and Lysis:
-
Culture and treat cells with this compound as described in the CETSA protocol.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[8]
3. Immunoblotting:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Use primary antibodies specific for the phosphorylated forms of CDK7 substrates (e.g., phospho-RNA Polymerase II Ser5, phospho-CDK1 Thr161, phospho-CDK2 Thr160) and their total protein counterparts.
4. Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
A dose-dependent decrease in the phosphorylation of CDK7 substrates will confirm target engagement and inhibition.
Protocol 4: Phosphoproteomics Workflow
This protocol provides a general workflow for identifying CDK7 substrates and assessing the global effects of this compound on cellular phosphorylation.[14]
1. Sample Preparation:
-
Culture and treat cells with this compound or vehicle.
-
Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.[14]
2. Protein Digestion and Phosphopeptide Enrichment:
-
Digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
3. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Use specialized software to identify and quantify changes in phosphopeptide abundance between the this compound-treated and control samples.
-
This will reveal the direct and indirect downstream targets of CDK7 inhibition.
Visualizations
Caption: CDK7 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Confirming this compound Target Engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual targeting of CDK4/6 and CDK7 augments tumor response and antitumor immunity in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
Cdk7-IN-6 inconsistent results between experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Cdk7-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 7. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Question 1: I am observing high variability in cell viability (e.g., IC50 values) for this compound across different experiments. What could be the cause?
Answer: Inconsistent IC50 values for this compound in cell viability assays can stem from several factors. Here are the most common causes and troubleshooting steps:
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, may have limited stability and solubility in aqueous solutions.
-
Recommendation: Always prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of the stock solution. When diluting into culture media, ensure thorough mixing and visually inspect for any precipitation.
-
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying degrees of sensitivity to Cdk7 inhibition due to their unique genetic backgrounds and dependencies.
-
Recommendation: Characterize the IC50 for each cell line you are working with. Be aware that sensitivity can be influenced by the status of proteins like p53 and the expression levels of oncogenes such as MYC.
-
-
Assay-Specific Parameters: The choice of viability assay and its parameters can significantly impact results.
-
Recommendation: For cytostatic inhibitors like Cdk7 inhibitors that can cause cell cycle arrest, assays that measure cell number (e.g., crystal violet staining) or DNA content may be more reliable than metabolic assays (e.g., MTT, MTS). Ensure that the cell seeding density and incubation time are consistent between experiments.
-
Question 2: My Western blot results for downstream targets of Cdk7, such as phosphorylated RNA Polymerase II CTD (p-RNAPII CTD), are not showing the expected decrease after this compound treatment. Why might this be?
Answer: A lack of expected changes in the phosphorylation of Cdk7 substrates is a common issue. Consider the following possibilities:
-
Suboptimal Treatment Conditions: The concentration of this compound or the duration of treatment may be insufficient to achieve target inhibition.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the phosphorylation of RNAPII CTD (Ser5/7), CDK1 (Thr161), and CDK2 (Thr160).
-
-
Antibody and Blotting Technique: The quality of the antibody and the Western blot protocol are critical for detecting changes in phosphorylation.
-
Recommendation: Use antibodies that have been validated for detecting the specific phosphorylation sites of interest. Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. Optimize blocking and washing steps to minimize background and non-specific bands. Probing for the total protein as a loading control is essential.
-
-
Redundancy in Kinase Activity: While Cdk7 is a key kinase for RNAPII CTD phosphorylation, other kinases like CDK9, CDK12, and CDK13 also play a role.[1]
-
Recommendation: Be aware that with a highly selective Cdk7 inhibitor, you may not observe a complete abolition of RNAPII CTD phosphorylation due to the activity of other kinases. Some studies suggest that dual inhibition of CDK7 and CDK12/13 is required for a more pronounced effect on global transcription.[2]
-
Question 3: I am seeing unexpected or inconsistent cell cycle arrest profiles after treating cells with this compound. What should I investigate?
Answer: Cdk7 inhibition is expected to cause cell cycle arrest, primarily at the G1/S and G2/M transitions.[3][4] Discrepancies in these results can be due to:
-
Cell Synchronization: If you are using synchronized cell populations, ensure that the synchronization protocol is efficient and reproducible.
-
Flow Cytometry Protocol: The fixation and staining procedures in your flow cytometry protocol can affect the quality of your cell cycle data.
-
Recommendation: Use ice-cold 70% ethanol (B145695) for fixation and ensure proper RNase treatment to avoid RNA staining with propidium (B1200493) iodide. Run the samples at a low flow rate on the cytometer to improve resolution.
-
-
Off-Target Effects at High Concentrations: While this compound is reported to be selective, at higher concentrations, off-target effects on other kinases could lead to atypical cell cycle profiles.
-
Recommendation: Perform a careful dose-response analysis to identify a concentration that provides on-target Cdk7 inhibition without significant off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[5] CDK7 has a dual role in the cell: it is a component of the CDK-activating kinase (CAK) complex that phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression, and it is also part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) to regulate transcription.[6][7] By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes.[5]
Q2: What are the expected outcomes of successful this compound treatment in cancer cell lines?
A2: Successful treatment with this compound is expected to result in:
-
A decrease in the phosphorylation of CDK7 substrates, including RNAPII CTD at Serine 5 and 7, CDK1 at Threonine 161, and CDK2 at Threonine 160.[2]
-
An arrest of the cell cycle, typically at the G1/S and/or G2/M phases.[3]
-
A reduction in cell viability and proliferation.[5]
-
In some sensitive cell lines, induction of apoptosis.
Q3: How selective is this compound?
A3: this compound is reported to be over 200-fold more selective for CDK7 compared to CDK1, CDK2, and CDK5.[5] However, it is always good practice to consider potential off-target effects, especially when using high concentrations of the inhibitor.
Q4: What are some general best practices for designing experiments with this compound?
A4:
-
Start with a dose-response curve: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) in your experiments.
-
Confirm target engagement: Whenever possible, verify that this compound is inhibiting its target in your cells by performing a Western blot for downstream markers.
-
Maintain consistency: Use the same cell passage number, seeding density, and treatment duration for all related experiments to ensure reproducibility.
Data Presentation
Table 1: In Vitro and Cellular Inhibitory Activity of this compound and other Cdk7 Inhibitors
| Compound/Inhibitor | Target/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |
| This compound | Cdk7 | Enzymatic Assay | ≤100 | Potent inhibition of Cdk7 kinase activity.[5] |
| This compound | HCT116 (Colon Cancer) | Cell Viability | ≤1000 | Demonstrates anti-proliferative effects.[5] |
| This compound | H460 (Lung Cancer) | Cell Viability | ≤1000 | Effective in inhibiting lung cancer cell proliferation.[5] |
| This compound | MV4-11 (Leukemia) | Cell Viability | ≤1000 | Active against leukemia cells.[5] |
| YKL-5-124 | Cdk7 | Enzymatic Assay | 53.5 | Selective covalent inhibitor of Cdk7.[1] |
| SY-1365 | Cdk7 | Enzymatic Assay | - | Selective covalent inhibitor of Cdk7. |
| THZ1 | Cdk7 | Enzymatic Assay | - | Potent covalent inhibitor of Cdk7, also inhibits Cdk12/13.[1] |
Table 2: Expected Quantitative Changes in Cellular Phenotypes Following Cdk7 Inhibition
| Phenotype | Cell Line Example | Treatment | Expected Outcome | Reference |
| p-CDK1 (Thr161) Levels | SCLC cells | YKL-5-124 (50 nM, 24h) | Robust inhibition | [2] |
| p-CDK2 (Thr160) Levels | SCLC cells | YKL-5-124 (50 nM, 24h) | Robust inhibition | [2] |
| p-RNAPII CTD (Ser5) Levels | HAP1 cells | YKL-5-124 (up to 2µM) | No significant change with selective Cdk7 inhibition | [1] |
| Cell Cycle Distribution | Cervical Cancer Cells | THZ1 | G2/M arrest | [3] |
| Cell Cycle Distribution | SCLC cells | YKL-5-124 (125-500 nM) | G1/S arrest | [2] |
Experimental Protocols & Visualizations
Signaling Pathway
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow
Caption: A standard workflow for Cdk7 inhibitor experiments.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cdk7-IN-6 Interference with Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential interference from the covalent inhibitor Cdk7-IN-6 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial kinase involved in two key cellular processes: cell cycle regulation and transcription.[1][2][3][4]
-
Cell Cycle Control: As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[2][3][4]
-
Transcription Regulation: CDK7 is also a component of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription.[1][2][3][4][5]
This compound specifically targets a cysteine residue (C312) in the ATP binding pocket of CDK7, forming a covalent bond that irreversibly inhibits its kinase activity.[6]
Q2: Can this compound interfere with my fluorescence assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence assays. This interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at similar wavelengths to your experimental fluorophores. This can lead to a high background signal and mask the true signal from your assay, potentially causing false positives.[7][8][9] Many organic molecules, particularly those with aromatic ring structures, exhibit some degree of autofluorescence.
-
Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, a phenomenon known as the inner filter effect.[10] This can lead to a decrease in the detected signal, potentially causing false negatives.[10][11]
Q3: What are the common sources of autofluorescence in cell-based assays?
Autofluorescence can originate from several sources within your experiment, not just the compound being tested.[7] It's important to be aware of these to properly troubleshoot your assay:
-
Endogenous Cellular Components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are naturally fluorescent.[9][10]
-
Cell Culture Media: Some components in cell culture media can be fluorescent.
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) can induce autofluorescence.[7]
Q4: At what concentrations is interference from this compound more likely?
Interference is generally more pronounced at higher concentrations of the test compound.[8][10] In high-throughput screening (HTS), compounds are often tested at concentrations up to 20-50 µM, which can be significantly higher than the concentration of the fluorescent reporter in the assay.[8][10] It is crucial to determine the dose-dependent nature of any observed interference.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence assay, follow these steps to diagnose and mitigate the issue.
Step 1: Confirm Compound Autofluorescence
The first step is to determine if this compound is fluorescent under your specific experimental conditions.
-
Prepare a serial dilution of this compound in your assay buffer (e.g., PBS, cell culture medium) in a microplate identical to the one used for your main experiment (e.g., black, clear-bottom).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration used in your assay).[7]
-
Acquire images or read the fluorescence intensity of the compound-only plate using the same instrument settings (e.g., filter sets, excitation/emission wavelengths, exposure times) as your main experiment.[7]
-
Analyze the data. A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent under your assay conditions.[7]
Step 2: Assess for Quenching (Inner Filter Effect)
If you observe a decrease in signal, this compound might be quenching your fluorescent probe.
-
Prepare your fluorescent probe (the product of your enzymatic reaction or your fluorescent dye) at a concentration that gives a robust signal in your assay.
-
Add a serial dilution of this compound to the wells containing the fluorescent probe.
-
Include a vehicle-only control.
-
Measure the fluorescence intensity. A dose-dependent decrease in fluorescence intensity in the presence of this compound suggests quenching.
Step 3: Mitigation Strategies
Once you have identified the nature of the interference, you can employ several strategies to minimize its impact.
| Mitigation Strategy | Description |
| Spectral Separation | Select a fluorophore for your assay that has excitation and emission spectra distinct from the autofluorescence spectrum of this compound. Shifting to red-shifted fluorophores can often reduce interference, as fewer small molecules tend to fluoresce at higher wavelengths.[9] |
| Signal-to-Background Enhancement | Increase the specific signal of your fluorescent probe to overcome the background fluorescence from the compound. This can sometimes be achieved by optimizing enzyme or substrate concentrations in enzymatic assays. |
| Computational Correction | Use image analysis or plate reader software to subtract the background fluorescence.[7] This requires running a parallel compound-only plate for each experiment to determine the background signal at each concentration of this compound.[7] |
| Assay Format Change | If possible, switch to a different assay format that is less susceptible to fluorescence interference, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay.[11] |
| Kinetic vs. Endpoint Reading | For enzymatic assays, measuring the reaction rate (kinetic mode) instead of a single endpoint can help subtract a constant background signal from an autofluorescent compound.[8] The fluorescence of the test compound is unlikely to change over the course of the measurement.[8] |
Visualizing Workflows and Pathways
Troubleshooting Workflow for Compound Interference
Caption: Troubleshooting workflow for identifying and mitigating compound interference in fluorescence assays.
CDK7 Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
References
- 1. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for storing and handling Cdk7-IN-6
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cdk7-IN-6, alongside troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 50 mg/mL.[1] For assistance with calculations for different stock concentrations, molarity calculators are available online. To prepare the stock solution, it may be necessary to use sonication to fully dissolve the compound.[1] Given that DMSO is hygroscopic, it is crucial to use a fresh, unopened container of DMSO to ensure maximal solubility.[1]
Q2: How should I store the solid this compound and its stock solution?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are detailed in the table below. To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Can I store the this compound stock solution at -20°C?
A3: Yes, the stock solution can be stored at -20°C for up to one year.[1] For longer-term storage of up to two years, -80°C is recommended.[1]
Q4: Is this compound stable in aqueous solutions for cell-based assays?
A4: Like many small molecule inhibitors, the stability of this compound in aqueous media can be limited. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] For cell culture experiments, it is also advisable to prepare fresh dilutions from the DMSO stock solution for each experiment to ensure consistent activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 50 mg/mL (131.41 mM) | [1] |
| Storage of Solid Compound | Refer to Certificate of Analysis | |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - DMSO has absorbed water. - Incorrect solvent used. - Exceeded solubility limit. | - Use fresh, anhydrous DMSO.[1] - Ensure you are using a recommended solvent. - Briefly sonicate the solution to aid dissolution.[1] If precipitation persists, prepare a fresh, less concentrated stock solution. |
| Inconsistent or no activity in experiments | - Improper storage leading to degradation. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting of the highly concentrated stock solution. | - Store the compound and stock solutions as recommended.[1] - Aliquot the stock solution into single-use vials.[1] - Use calibrated pipettes and consider serial dilutions to achieve the final working concentration. |
| Unexpected cellular toxicity | - High concentrations of DMSO in the final working solution. - Off-target effects of the inhibitor at high concentrations. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) and include a vehicle control (medium with the same DMSO concentration) in your experiments. - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
Cdk7 Signaling Pathway and Experimental Workflow
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme with a dual function in regulating both the cell cycle and gene transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[2][4] this compound is a potent and selective inhibitor of CDK7.
Caption: Cdk7's dual role in transcription and cell cycle control.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK7 in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a peptide substrate for CDK7)
-
ATP
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations. b. Add the diluted this compound or DMSO (vehicle control) to the assay wells. c. Add the CDK7 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the kinase activity according to the detection reagent manufacturer's protocol. g. Plot the kinase activity against the this compound concentration and determine the IC₅₀ value.
Cell-Based Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO). c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate the cells for a specified period (e.g., 72 hours). e. Measure cell viability using your chosen reagent according to the manufacturer's instructions. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Caption: A typical experimental workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk7-IN-6 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Cdk7-IN-6 incubation time for optimal experimental outcomes. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical enzyme with a dual role in regulating the cell cycle and gene transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation of transcription.[3][4][6] By inhibiting CDK7, this compound can induce cell cycle arrest and disrupt transcription, making it a valuable tool for cancer research.[2]
Q2: What is a recommended starting point for this compound incubation time?
A2: For initial experiments, an incubation time of 24 hours is a common starting point for assessing the effects of CDK7 inhibitors on cell viability and target engagement. However, the optimal incubation time is cell-line dependent and should be determined empirically through a time-course experiment.[7]
Q3: How does incubation time influence the cellular effects of this compound?
A3: Incubation time is a critical variable that can significantly impact the observed cellular phenotype. Shorter incubation times (e.g., 1-6 hours) may be sufficient to observe inhibition of CDK7's kinase activity, such as reduced phosphorylation of its direct substrates. Longer incubation times (e.g., 24-72 hours) are often required to observe downstream consequences like cell cycle arrest, changes in gene expression, and effects on cell viability or apoptosis.[7][8] For covalent inhibitors, time is also a factor in achieving maximal target engagement.[8]
Q4: Should the concentration of this compound be adjusted with incubation time?
A4: Yes, concentration and incubation time are interconnected. A lower concentration of this compound may require a longer incubation period to achieve the desired effect, while a higher concentration might produce the same effect in a shorter time. However, higher concentrations and longer incubation times can also increase the risk of off-target effects and cytotoxicity.[7] It is crucial to perform a matrix of varying concentrations and incubation times to identify the optimal experimental window.
Troubleshooting Guide
Issue 1: Suboptimal inhibition of CDK7 activity observed.
-
Possible Cause: The incubation time may be too short for this compound to effectively engage its target and inhibit downstream signaling.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at various time points (e.g., 1, 3, 6, 12, 24 hours). Analyze the phosphorylation status of a direct CDK7 substrate, such as the C-terminal domain of RNA Polymerase II (p-RNAPII Ser5/7), or downstream cell cycle proteins like p-CDK1 (Thr161) and p-CDK2 (Thr160) via Western blot to determine the time required for maximal inhibition.[8][9]
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: The incubation time is too long, leading to the accumulation of toxic effects.
-
Solution 1: Reduce the incubation time. A shorter exposure to the inhibitor may be sufficient to achieve the desired biological effect with less toxicity.
-
Possible Cause 2: The concentration of this compound is too high for the chosen incubation period.
-
Solution 2: Lower the concentration of this compound. It is important to find a therapeutic window that inhibits CDK7 activity without causing excessive cell death.[7] Conduct a dose-response experiment at a fixed, shorter incubation time to identify a more suitable concentration.
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in incubation time or other experimental conditions.
-
Solution: Ensure precise and consistent timing for all treatment and harvesting steps. Standardize cell seeding density, media conditions, and inhibitor preparation. Use an automated cell counter to ensure consistent cell numbers at the start of each experiment.
Data Presentation
Table 1: Example Data for Optimizing this compound Incubation Time
| Incubation Time (hours) | This compound Conc. (nM) | p-RNAPII Ser5 (% of Control) | Cell Viability (%) |
| 6 | 100 | 45 | 92 |
| 12 | 100 | 25 | 85 |
| 24 | 100 | 15 | 70 |
| 48 | 100 | 10 | 50 |
| 24 | 10 | 60 | 95 |
| 24 | 50 | 30 | 80 |
| 24 | 250 | 10 | 60 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of CDK7 Target Inhibition by Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation and Lysis: Incubate the cells for various time points (e.g., 1, 3, 6, 12, 24 hours). At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against p-RNAPII (Ser5/7), total RNAPII, p-CDK2 (Thr160), and a loading control (e.g., GAPDH or β-actin). Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.[7]
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTS or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence on a plate reader to determine cell viability.
Visualizations
Caption: this compound inhibits CDK7, blocking its dual functions in transcription and cell cycle control.
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Troubleshooting flowchart for adjusting this compound incubation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells | MDPI [mdpi.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-6 showing high background in Western blots
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering high background issues in Western blots when using the selective inhibitor, Cdk7-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme with dual roles in regulating the cell cycle and gene transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in initiating transcription.[6][7][8] this compound works by binding to the CDK7 enzyme and inhibiting its kinase activity, thereby blocking both cell cycle progression and transcription, which is a therapeutic strategy being explored for cancer treatment.[1][3]
Q2: Why might I be observing high background on my Western blot when using this compound?
A2: High background on a Western blot is a common issue that can stem from multiple factors.[9] While this compound itself is unlikely to be the direct cause, its application in an experiment can coincide with issues related to the detection of phosphorylated proteins or other downstream targets. Potential causes include suboptimal antibody concentrations, insufficient membrane blocking, inadequate washing, or cross-reactivity of antibodies with other proteins.[10][11] When studying kinase inhibitors, it is also important to consider that changes in phosphorylation states can affect antibody binding and specificity.
Q3: I am trying to detect a phosphorylated protein. Are there special considerations for blocking buffers?
A3: Yes, for detecting phosphoproteins, it is recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[9][12] Milk contains casein, which is a phosphoprotein, and can lead to high background due to cross-reactivity with anti-phospho antibodies.[9]
Q4: Can the type of membrane I use affect the background?
A4: The choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[12] If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.[12] It is also critical to ensure the membrane never dries out during the Western blotting process, as this can cause irreversible and non-specific antibody binding.[9][12]
Cdk7 Signaling Pathway
The following diagram illustrates the dual roles of CDK7 in transcription and cell cycle regulation.
Caption: Dual functions of CDK7 in transcription and cell cycle control.
Quantitative Data: Inhibitor Selectivity
This compound demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.
| Compound | Target CDK | IC₅₀ | Selectivity vs. Other CDKs | Reference |
| This compound | CDK7 | ≤100 nM | >200-fold vs. CDK1, CDK2, CDK5 | [1] |
| SY-351 | CDK7 | EC₅₀ = 8.3 nM | ~4-fold vs. CDK12 (EC₅₀ = 36 nM) | [13] |
Western Blot Troubleshooting Guide for High Background
| Potential Cause | Recommended Solution | Additional Notes |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11] Increase the concentration of the blocking agent (e.g., from 5% to 7%).[10] Use 5% BSA in TBST instead of non-fat milk, especially for phospho-antibodies.[9][12] | Blocking prevents non-specific binding of antibodies to the membrane. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration.[9][11] Start with the concentration recommended on the datasheet and perform a dilution series. | Excess antibody can bind non-specifically, increasing background. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[11] Ensure the volume of wash buffer (e.g., TBST) is sufficient to fully submerge the membrane.[14] Add a mild detergent like Tween 20 (0.05%-0.1%) to wash buffers.[11] | Thorough washing is crucial to remove unbound antibodies. |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.[9][10] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[10] | The secondary antibody may be binding to proteins in the lysate other than the primary antibody. |
| Overexposure | Reduce the exposure time when imaging the blot.[11] If using film, try shorter exposure times. For digital imagers, adjust the capture settings. | A signal that is too strong can saturate the detector, obscuring specific bands with high background. |
| Sample Degradation / Overloading | Prepare fresh lysates and always add protease and phosphatase inhibitors.[10] Determine the optimal amount of protein to load per lane by running a dilution series. Too much protein can cause smearing and high background.[9] | Degraded samples can result in non-specific bands, while overloading can overwhelm the system. |
| Membrane Handling | Never let the membrane dry out at any stage of the process.[9][12] Handle the membrane with clean forceps and avoid touching the surface. | Dry membranes can cause irreversible, non-specific antibody binding. Contamination can create blotchy backgrounds.[15] |
Troubleshooting Logic Flowchart
This flowchart provides a step-by-step guide to diagnosing the cause of high background.
Caption: A logical workflow for troubleshooting high background in Western blots.
Standard Western Blot Protocol
This protocol provides a general framework. Incubation times and concentrations should be optimized for your specific antibodies and target protein.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Denature 20-40 µg of protein per lane by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times with TBST for 5-10 minutes each time to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a digital imager or by exposing it to X-ray film.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. arp1.com [arp1.com]
- 12. clyte.tech [clyte.tech]
- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors: Cdk7-IN-6 vs. THZ1
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating both the cell cycle and transcription. The development of small molecule inhibitors against CDK7 offers a promising avenue for treating various malignancies. This guide provides a detailed comparison of two such inhibitors, Cdk7-IN-6 and the well-characterized tool compound THZ1, with a focus on their potency and selectivity. To provide a clearer context on the importance of selectivity, this guide also includes data on YKL-5-124, a highly selective CDK7 inhibitor.
Mechanism of Action of Covalent CDK7 Inhibitors
Both THZ1 and this compound are covalent inhibitors of CDK7. They form an irreversible bond with a specific cysteine residue on the CDK7 protein. THZ1, for instance, targets a non-catalytic cysteine (Cys312) located outside the ATP-binding pocket, a mechanism that contributes to its high potency and selectivity.[1] This covalent binding leads to the inhibition of CDK7's kinase activity, thereby affecting its downstream signaling pathways.
CDK7 Signaling Pathway and Point of Inhibition
CDK7 plays a crucial role in two major cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle transitions.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[3][4] CDK7 inhibitors block these phosphorylation events, leading to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often associated with cancer cell identity.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 4. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk7-IN-6 On-Target Effects with a Negative Control: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a framework for validating the on-target effects of Cdk7-IN-6, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), by comparing its performance with a structurally similar but inactive negative control.
This compound is a valuable tool for studying the roles of CDK7 in transcription and cell cycle control.[1] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, and of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[2][3] Inhibition of CDK7 leads to cell cycle arrest and suppression of transcription, making it a compelling target in oncology research.[4][5]
To ensure that the observed cellular effects of this compound are due to its interaction with CDK7 and not off-target activities, it is essential to use a negative control. An ideal negative control for a covalent inhibitor like this compound is a molecule that is structurally almost identical but lacks the reactive "warhead" necessary for covalent bond formation. This allows researchers to distinguish between specific, on-target effects and non-specific or off-target effects of the chemical scaffold.
This guide outlines key experiments to validate the on-target effects of this compound, presenting expected outcomes and detailed protocols. For the purpose of this guide, we propose a negative control, "this compound-NC," which is identical to this compound but lacks the reactive acrylamide (B121943) moiety.
Comparative Data of this compound and its Negative Control
The following tables summarize the expected quantitative data from key experiments designed to validate the on-target effects of this compound.
Table 1: Target Engagement
This table illustrates the expected results from a Cellular Thermal Shift Assay (CETSA) and a NanoBRET Target Engagement Assay, which directly measure the binding of the compounds to CDK7 within cells.
| Compound | Assay | Endpoint | Expected Value |
| This compound | CETSA | EC50 (Thermal Stabilization) | < 1 µM |
| This compound-NC | CETSA | EC50 (Thermal Stabilization) | > 50 µM or no stabilization |
| This compound | NanoBRET | IC50 (Tracer Displacement) | < 100 nM |
| This compound-NC | NanoBRET | IC50 (Tracer Displacement) | > 20 µM or no displacement |
Table 2: Downstream Signaling Effects
This table shows the anticipated outcomes of a Western blot analysis measuring the phosphorylation of key downstream targets of CDK7.
| Compound (at 1 µM) | Target | Expected % Phosphorylation (vs. Vehicle) |
| This compound | RNA Pol II CTD (Ser5) | < 20% |
| This compound-NC | RNA Pol II CTD (Ser5) | ~100% |
| This compound | CDK2 (Thr160) | < 30% |
| This compound-NC | CDK2 (Thr160) | ~100% |
Table 3: Cellular Proliferation
This table presents the expected results from a cell viability assay, demonstrating the functional consequence of CDK7 inhibition.
| Compound | Cell Line | Assay | IC50 (72 hours) |
| This compound | HCT116 | CellTiter-Glo | < 1 µM |
| This compound-NC | HCT116 | CellTiter-Glo | > 50 µM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: CDK7 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for On-Target Validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of this compound and this compound-NC to CDK7 in intact cells by measuring changes in protein thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or this compound-NC (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against CDK7 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the amount of soluble CDK7 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble CDK7 as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) at each concentration.
-
Plot the change in Tm as a function of compound concentration to determine the EC50 for thermal stabilization.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantify the binding affinity of this compound and this compound-NC to CDK7 in living cells.[6][7][8]
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a NanoLuc®-CDK7 fusion vector and a cyclin H expression vector.
-
Seed the transfected cells into 96-well plates and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and this compound-NC.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the compounds or vehicle control.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio.
-
Plot the BRET ratio as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Target Phosphorylation
Objective: To assess the functional consequence of CDK7 inhibition by measuring the phosphorylation status of its downstream substrates.[9][10]
Protocol:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells and treat with this compound, this compound-NC (e.g., at 1 µM), or vehicle for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-RNA Pol II CTD (Ser5), total RNA Pol II, phospho-CDK2 (Thr160), total CDK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Express the results as a percentage of the vehicle-treated control.
-
By employing these comparative assays, researchers can confidently validate the on-target effects of this compound, ensuring the reliability and reproducibility of their findings in elucidating the critical roles of CDK7 in cellular processes and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. carnabio.com [carnabio.com]
- 9. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
A Comparative Guide to Non-Covalent CDK7 Inhibitors: Cdk7-IN-6 vs. SY-5609
An Objective Analysis for Researchers and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating two processes fundamental to cancer cell proliferation: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for driving the cell cycle.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcription of many genes, including key oncogenes.[5][6] This dual functionality makes CDK7 an attractive target for cancer therapy, and several selective inhibitors have been developed.
This guide provides a detailed comparison of two potent, selective, non-covalent CDK7 inhibitors: Cdk7-IN-6, a preclinical chemical probe, and SY-5609, a clinical-stage investigational drug.
Quantitative Data Summary
The following tables summarize the available biochemical and cellular data for this compound and SY-5609 to facilitate a direct comparison of their potency, selectivity, and cellular effects.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | SY-5609 | Reference(s) |
| CDK7 IC₅₀ | ≤100 nM | Sub-nanomolar (Assay limit) | [1][7] |
| CDK7 Kd | Not Reported | 0.065 nM - 0.07 nM | [1][8][9] |
| CDK1 Selectivity | >200-fold vs. CDK7 | >500 nM IC₅₀ | [1][7] |
| CDK2 Selectivity | >200-fold vs. CDK7 | Kᵢ = 2600 nM | [7][8] |
| CDK5 Selectivity | >200-fold vs. CDK7 | Not explicitly reported, but high | [7] |
| CDK9 Selectivity | Not Reported | Kᵢ = 960 nM | [8] |
| CDK12 Selectivity | Not Reported | Kᵢ = 870 nM | [8] |
| Closest Off-Target | Not Reported | CDK16 (>4000-fold selectivity) | [1] |
Table 2: Cellular Activity in Cancer Cell Lines
| Parameter | This compound | SY-5609 | Reference(s) |
| Cell Lines Tested | HCT116, H460, MV4-11, A2780, OVCAR | HCC70 (TNBC), Ovarian Cancer lines | [7][8] |
| Cell Viability IC₅₀ | ≤1 µM in tested lines | EC₅₀ = 5.6 nM in HCC70 | [7][8] |
| Cellular Effect | Inhibits cell viability | Induces G2/M cell cycle arrest and apoptosis | [1][8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | SY-5609 | Reference(s) |
| Model(s) | Not Reported | HCC70 (TNBC), PDX models (Ovarian, SCLC, TNBC, ER+ Breast Cancer), PDAC models | [1][10][11] |
| Dosing | Not Reported | 2 mg/kg/day, orally | [1][2][8] |
| Efficacy | Not Reported | Induces tumor regression and prolonged stable disease | [1][8][11] |
Mechanism of Action and Signaling Pathway
Both this compound and SY-5609 are ATP-competitive inhibitors that bind non-covalently to the kinase domain of CDK7. By blocking its catalytic activity, they disrupt both of its major cellular functions.
-
Transcription Inhibition : Inhibition of CDK7 within the TFIIH complex prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD).[5] This leads to a shutdown of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers like MYC.[12][13]
-
Cell Cycle Arrest : By inhibiting CDK7's function as a CDK-activating kinase (CAK), the inhibitors prevent the activation of cell cycle CDKs (CDK1, CDK2, CDK4/6).[4][6] This loss of activity, particularly for CDK1 and CDK2, leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells.[6][8]
The diagram below illustrates the central role of CDK7 in these two critical pathways and the mechanism of action for its inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. news-medical.net [news-medical.net]
- 13. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cdk7-IN-6 vs. Pan-CDK Inhibitor Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. CDK inhibitors are broadly classified based on their selectivity. Pan-CDK inhibitors, such as Flavopiridol (B1662207), target multiple CDKs, leading to widespread effects on both cell cycle progression and transcription. In contrast, selective inhibitors like Cdk7-IN-6 are designed to target specific CDK members, offering the potential for a more refined mechanism of action and a different safety profile. This guide provides an objective comparison of the selective CDK7 inhibitor, this compound, and the well-characterized pan-CDK inhibitor, Flavopiridol, supported by experimental data and detailed methodologies.
Product Profiles
This compound: The Selective Approach
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a unique kinase with a dual role: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs (CDK1, CDK2, CDK4, and CDK6), and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, facilitating transcription initiation.[1][2][3] By selectively targeting CDK7, this compound is designed to primarily disrupt the initiation of transcription and the activation of cell cycle CDKs.
Flavopiridol (Alvocidib): The Broad-Spectrum Agent
Flavopiridol (also known as Alvocidib) is a synthetic flavonoid that acts as a potent, ATP-competitive inhibitor of multiple CDKs.[4] It was the first CDK inhibitor to enter clinical trials. Its broad-spectrum activity targets cell cycle-related kinases (CDK1, CDK2, CDK4, CDK6) and transcription-related kinases (CDK7, CDK9).[5][6][7] This multi-targeted approach leads to both cell cycle arrest at G1/S and G2/M phases and a general shutdown of transcription, the latter being primarily due to the potent inhibition of CDK9.[8]
Head-to-Head Performance Comparison
The fundamental difference between this compound and Flavopiridol lies in their kinase selectivity, which dictates their mechanism of action and cellular consequences.
Mechanism of Action
This compound exerts its effects primarily through the selective inhibition of CDK7. This leads to two main downstream consequences:
-
Transcriptional Inhibition: By inhibiting the TFIIH-associated activity of CDK7, it prevents the phosphorylation of RNA Pol II CTD at Serine 5/7, which is crucial for transcription initiation and promoter clearance.[2][3]
-
Cell Cycle Disruption: By inhibiting the CAK activity of CDK7, it prevents the activation of cell cycle CDKs (CDK1, CDK2, CDK4, CDK6), leading to cell cycle arrest.[1][2]
Flavopiridol acts as a pan-CDK inhibitor. Its potent anti-cancer effects are attributed to the simultaneous inhibition of:
-
Transcriptional Elongation: Flavopiridol is a particularly potent inhibitor of CDK9 (P-TEFb), which is responsible for phosphorylating RNA Pol II CTD at Serine 2, a key step for productive transcriptional elongation.[8] This leads to a rapid and widespread shutdown of transcription and the depletion of short-lived anti-apoptotic proteins.
-
Cell Cycle Arrest: Direct inhibition of CDK1, CDK2, CDK4, and CDK6 leads to cell cycle arrest at multiple checkpoints.[4]
Kinase Selectivity Profile
The selectivity of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency.
| Kinase | This compound (or selective analog YKL-5-124) IC50 (nM) | Flavopiridol IC50 (nM) | Primary Function |
| CDK7 | ≤100 (this compound), 9.7 - 53.5 (YKL-5-124)[9] | 110 - 300 [8] | Transcription / CAK |
| CDK9 | 3020 (YKL-5-124)[9] | 3 (Ki), <100 (IC50)[8] | Transcription |
| CDK1 | >100-fold selective vs CDK7 (YKL-5-124) | ~30 - 40[7] | Cell Cycle (G2/M) |
| CDK2 | 1300 (YKL-5-124)[9] | ~40 - 170[7] | Cell Cycle (G1/S) |
| CDK4 | Not specified, expected low potency | ~40 - 100[7] | Cell Cycle (G1) |
| CDK5 | >200-fold selective vs CDK7 (this compound) | Not a primary target | Neuronal functions |
| CDK6 | Not specified, expected low potency | ~40[10] | Cell Cycle (G1) |
| CDK12 | No inhibition (YKL-5-124)[9] | Not a primary target | Transcription |
| CDK13 | No inhibition (YKL-5-124)[9] | Not a primary target | Transcription |
Data for this compound selectivity is supplemented with data from the highly selective covalent inhibitor YKL-5-124 to illustrate the profile of a selective CDK7 inhibitor.
Interpretation:
-
This compound and its analogs demonstrate high potency and selectivity for CDK7, with significantly weaker activity against other CDKs.[9] This targeted profile suggests its effects will be mediated primarily through CDK7-dependent pathways.
-
Flavopiridol shows potent, broad-spectrum activity across multiple CDKs involved in both cell cycle and transcription.[7] Notably, it is an extremely potent inhibitor of CDK9, which is a key driver of its strong transcriptional inhibitory effects.[8]
Cellular Effects
| Effect | This compound (and other selective CDK7i) | Flavopiridol |
| Cell Cycle | Induces G1/S arrest by preventing CDK2 activation and inhibiting E2F-driven gene expression.[1][9] | Induces potent G1 and G2 phase arrest due to direct inhibition of CDK1, 2, 4, and 6.[4] |
| Transcription | Primarily inhibits transcription initiation by blocking Ser5/7 phosphorylation of RNA Pol II.[2] Selective inhibitors may not cause a global shutdown of transcription.[9] | Causes a profound and global shutdown of transcription, primarily by inhibiting CDK9-mediated Ser2 phosphorylation of RNA Pol II, which is required for elongation.[8] |
| Apoptosis | Induces apoptosis, particularly in cancer cells dependent on high transcriptional output of oncogenes like MYC.[11] | Potently induces apoptosis, largely by causing the transcriptional downregulation of short-lived anti-apoptotic proteins like Mcl-1. |
| Off-Target Profile | A more selective profile is expected to result in fewer off-target effects compared to pan-inhibitors. However, off-targets of covalent inhibitors like THZ1 (CDK12/13) highlight the need for careful profiling.[9] | Known to have a narrow therapeutic window and off-target effects, which has complicated its clinical development.[12] |
Experimental Methodologies
Detailed and reproducible protocols are critical for the objective evaluation of kinase inhibitors. Below are methodologies for key experiments used to characterize compounds like this compound and Flavopiridol.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50).
-
Objective: To determine the in vitro inhibitory activity and selectivity of this compound and Flavopiridol against a panel of recombinant CDKs.
-
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP. The ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal proportional to kinase activity.
-
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK7/CycH/MAT1, CDK9/CycT1, CDK2/CycA, etc.).
-
Kinase-specific peptide substrates (e.g., Cdk7/9tide).
-
ATP, Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test inhibitors (this compound, Flavopiridol) dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit or similar.
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO and then further dilute in kinase assay buffer to a 4x final concentration.
-
Add 2.5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Prepare a 4x solution of the CDK/Cyclin enzyme in kinase assay buffer.
-
Prepare a 2x solution of the appropriate substrate and ATP (e.g., 10 µM) in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of the 4x enzyme solution, followed immediately by 5 µL of the 2x substrate/ATP mix to the wells. Final volume: 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure luminescence according to the ADP-Glo™ kit instructions.
-
Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
-
Objective: To determine the cytotoxic/cytostatic effect of this compound and Flavopiridol on cancer cell lines.
-
Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring absorbance.[4][13]
-
Materials:
-
Cancer cell lines (e.g., HCT116, MV4-11).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTS reagent solution containing an electron coupling reagent (e.g., PES).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Flavopiridol in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add 20 µL of the MTS solution to each well.[13]
-
Incubate for 1-4 hours at 37°C until a color change is apparent.[13]
-
Record the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50/IC50 value.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Objective: To assess the effect of this compound and Flavopiridol on cell cycle progression.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[5] RNase treatment is required as PI also binds to double-stranded RNA.[5]
-
Materials:
-
Treated and control cells.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol (B145695).
-
PI/RNase A staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells once with cold PBS, then centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 2 hours at 4°C for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.[10]
-
Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
-
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
This technique is used to detect changes in the phosphorylation status of specific proteins, providing a direct readout of target engagement for transcription-related CDK inhibitors.
-
Objective: To measure the inhibition of CDK7 and CDK9 activity in cells by analyzing the phosphorylation of their key substrate, RNA Pol II.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total RNA Pol II and its phosphorylated forms (p-Ser5 for CDK7 activity, p-Ser2 for CDK9 activity).
-
Materials:
-
Treated and control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and PVDF membrane.
-
Primary antibodies: anti-RNA Pol II (total), anti-phospho-RNA Pol II (Ser2), anti-phospho-RNA Pol II (Ser5).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound or Flavopiridol for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated RNA Pol II compared to total RNA Pol II.
-
Conclusion
This compound and Flavopiridol represent two distinct strategies for targeting the CDK family in cancer therapy.
-
This compound , as a highly selective CDK7 inhibitor, offers a targeted approach focused on disrupting transcription initiation and CDK activation. Its high selectivity may translate to a more favorable therapeutic window with fewer off-target effects. This makes it an excellent tool for dissecting the specific roles of CDK7 in cancer biology.
-
Flavopiridol is a potent, broad-spectrum inhibitor that induces a powerful anti-cancer effect by simultaneously arresting the cell cycle and shutting down transcription. Its profound impact on transcription, driven by potent CDK9 inhibition, is a key feature of its mechanism. While its broad activity is effective, it can also contribute to toxicity.
The choice between a selective and a pan-CDK inhibitor depends on the specific therapeutic goal and the biological context of the cancer being studied or treated. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Kinome-wide Specificity of Cdk7-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] Cdk7 acts as the catalytic subunit of the Cdk-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle Cdks including Cdk1, Cdk2, Cdk4, and Cdk6.[1][2] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for transcription initiation.[2][3] This central role in two essential pathways makes Cdk7 an attractive, albeit challenging, target for inhibitor development.
Cdk7-IN-6 is a potent and selective inhibitor of Cdk7 with a reported IC50 value of ≤100 nM.[4] Preliminary data indicates it possesses over 200-fold selectivity for Cdk7 over related kinases Cdk1, Cdk2, and Cdk5.[4] This guide provides a comparative analysis of the kinome-wide specificity of this compound against other well-characterized Cdk7 inhibitors, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate chemical probe for their studies.
Cdk7 Signaling Pathways
Cdk7's dual functionality places it at a critical nexus of cellular control. As the CAK, it directly influences cell cycle checkpoints by activating downstream Cdks.[5] Concurrently, as part of TFIIH, it governs the expression of a vast number of genes, including many oncogenes, by controlling transcriptional initiation and elongation.[6] Inhibition of Cdk7 is therefore expected to induce both cell cycle arrest and transcriptional disruption.[7]
Comparative Kinase Specificity
The therapeutic window and biological interpretation of inhibitor studies depend heavily on the compound's selectivity. A highly selective inhibitor minimizes off-target effects, allowing for a clearer understanding of the consequences of inhibiting the primary target. The following tables compare the biochemical potency and selectivity of this compound with other widely used covalent (THZ1, YKL-5-124, SY-1365) and non-covalent (SY-5609) Cdk7 inhibitors.
Table 1: Potency Against Cdk Family Members (IC50, nM)
| Compound | Cdk7 | Cdk1 | Cdk2 | Cdk5 | Cdk9 | Cdk12 | Cdk13 | Reference |
| This compound | ≤100 | >20,000 | >20,000 | >20,000 | - | - | - | [4] |
| YKL-5-124 | 53.5 | - | - | - | - | >10,000 | >10,000 | [8] |
| THZ1 | ~10-50 | - | - | - | - | ~10-50 | ~10-50 | [8] |
| SY-1365 | 369 | - | >200,000 | - | >200,000 | >200,000 | - |
Note: IC50 values can vary based on assay conditions, such as ATP concentration. Data presented is for comparative purposes. A '-' indicates data was not available in the cited sources.
Table 2: Summary of Broader Kinome Profiling
| Compound | Assay Concentration | Number of Kinases Profiled | Off-Target Kinases Inhibited >90% | Reference |
| SY-1365 | 1 µM | 468 | 7 | |
| SY-351 | 0.2 µM | 252 | 0 (CDK7 was the only kinase inhibited >50%) | [9] |
| YKL-5-124 | - | - | No potent off-target activity on Cdk12/13 noted | [8][10] |
Note: Comprehensive, publicly available kinome-wide profiling data for this compound was not identified. The data for other inhibitors illustrates the degree of selectivity that can be achieved.
Based on available data, this compound shows high selectivity against closely related cell cycle kinases Cdk1, Cdk2, and Cdk5.[4] This profile is comparable to or exceeds that of other selective inhibitors like YKL-5-124, which also shows high selectivity against the transcription-related kinases Cdk12 and Cdk13.[8] This contrasts with the first-generation covalent inhibitor THZ1, which demonstrates potent activity against Cdk7, Cdk12, and Cdk13, making it a less selective tool for dissecting Cdk7-specific functions.[8][10]
Experimental Methodologies
Accurate determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are methodologies for common assays used in kinome profiling.
In Vitro Biochemical IC50 Determination
This assay measures the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute the purified kinase enzyme and the specific peptide substrate to their final desired concentrations in the reaction buffer.
-
Inhibitor Dilution : Perform a serial dilution of the test compound (e.g., this compound) in DMSO to create a range of concentrations. A common starting point is a 3-fold dilution series over 10-12 points.
-
Reaction Setup : In a microplate (e.g., 384-well), add the kinase, substrate, and inhibitor dilutions. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Initiation : Start the kinase reaction by adding a solution of ATP, often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP), to a final concentration near the Km for the specific kinase.[11] Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[12]
-
Termination & Detection : Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Signal Quantification : Measure the incorporation of the phosphate (B84403) group onto the substrate. For radiometric assays, this involves washing away unused ATP and measuring radioactivity using a scintillation counter.[13] For fluorescence-based assays, this may involve detecting a change in fluorescence polarization or intensity.[14]
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]
KINOMEscan® Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound is quantified by qPCR.[16][17]
References
- 1. Gene - CDK7 [maayanlab.cloud]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. biorxiv.org [biorxiv.org]
- 16. chayon.co.kr [chayon.co.kr]
- 17. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
A Head-to-Head Comparison: Validating Cdk7-IN-6 Results with siRNA Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to understand and therapeutically target the intricate machinery of the cell cycle and transcription, Cyclin-Dependent Kinase 7 (Cdk7) has emerged as a pivotal player. Its dual role as a Cdk-activating kinase (CAK) and a component of the transcription factor IIH (TFIIH) makes it an attractive target for cancer therapy. Potent and selective inhibitors, such as Cdk7-IN-6, have been developed to probe its function and as potential therapeutics. However, rigorous validation of small molecule inhibitor effects is crucial to ensure on-target specificity. The gold standard for such validation is the cross-verification of phenotypic and molecular results with those obtained through genetic knockdown, most commonly using small interfering RNA (siRNA).
This guide provides a comparative overview of the experimental outcomes of Cdk7 inhibition using the small molecule inhibitor this compound and Cdk7-specific siRNA. We present a synthesis of expected quantitative data, detailed experimental protocols for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows. This information is intended to assist researchers in designing and interpreting experiments aimed at validating the on-target effects of Cdk7 inhibitors.
Distinguishing Mechanisms: Small Molecule Inhibition vs. siRNA Knockdown
It is crucial to recognize the fundamental differences between pharmacological inhibition and genetic knockdown. This compound, as a small molecule inhibitor, acutely blocks the kinase activity of the Cdk7 protein. In contrast, siRNA-mediated knockdown leads to the degradation of Cdk7 mRNA, resulting in a gradual depletion of the Cdk7 protein itself. This distinction is important, as the Cdk7 protein can act as a scaffold for protein-protein interactions independent of its kinase activity. Therefore, while both methods aim to abrogate Cdk7 function, they may yield subtly different biological consequences.
Data Presentation: A Comparative Summary of Expected Outcomes
The following tables summarize the anticipated quantitative results from key experiments comparing the effects of this compound and Cdk7 siRNA on cancer cell lines. The data presented here are a synthesis from multiple studies on potent Cdk7 inhibitors and Cdk7 siRNA and should be considered illustrative.
Table 1: Effect of this compound and Cdk7 siRNA on Cell Viability
| Treatment Group | Cell Line | Assay | Endpoint | Result |
| This compound (100 nM) | HCT116 | CellTiter-Glo | IC50 | ≤ 1 µM[1] |
| This compound (100 nM) | H460 | CellTiter-Glo | IC50 | ≤ 1 µM[1] |
| This compound (100 nM) | MV4-11 | CellTiter-Glo | IC50 | ≤ 1 µM[1] |
| Cdk7 siRNA | HEC-1-A | MTT Assay | IC50 of Cisplatin (B142131) (µg/ml) | 3.200 (vs. 45.12 in control)[1] |
| Cdk7 siRNA | KHOS | MTT Assay | % Cell Viability | Significant Decrease[2] |
| Cdk7 siRNA | U2OS | MTT Assay | % Cell Viability | Significant Decrease[2] |
Table 2: Impact on Apoptosis
| Treatment Group | Cell Line | Assay | Endpoint | Result |
| This compound (as a potent Cdk7i) | Various Cancer Cells | Annexin V/PI Staining | % Apoptotic Cells | Dose-dependent increase |
| Cdk7 siRNA | HEC-1-A (with Cisplatin) | Flow Cytometry | % Apoptotic Cells | 37.57% (vs. 11.66% in control)[1] |
Table 3: Effect on Cdk7 Target Phosphorylation
| Treatment Group | Cell Line | Assay | Target | Result |
| This compound (as a potent Cdk7i) | Various Cancer Cells | Western Blot | p-RNA Pol II (Ser5) | Dose-dependent decrease[3] |
| This compound (as a potent Cdk7i) | Various Cancer Cells | Western Blot | p-RNA Pol II (Ser7) | Dose-dependent decrease[4] |
| Cdk7 siRNA | Osteosarcoma Cells | Western Blot | p-RNA Pol II | Decrease[2] |
| Cdk7 siRNA | HEC-1-A | Western Blot | Cdk7 Protein | >70% reduction[1] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To quantify the effect of this compound and Cdk7 siRNA on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 72 hours.
-
Cdk7 siRNA: Transfect cells with Cdk7-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. After 24-48 hours of transfection, replace the medium and incubate for a total of 72-96 hours from the start of transfection.
-
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells and determine the IC50 value for this compound. For siRNA, compare the viability of Cdk7 knockdown cells to the control siRNA-treated cells.
Western Blot Analysis for Cdk7 and Phospho-RNA Polymerase II
Objective: To confirm the knockdown of Cdk7 protein by siRNA and to assess the inhibition of Cdk7 kinase activity by both methods through the phosphorylation status of its direct substrate, the C-terminal domain (CTD) of RNA Polymerase II.
Protocol:
-
Cell Lysis: After treatment with this compound for a short duration (e.g., 1-6 hours) or transfection with Cdk7 siRNA for 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cdk7, phospho-RNA Pol II (Ser5), phospho-RNA Pol II (Ser7), total RNA Pol II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Mandatory Visualizations
Cdk7 Signaling Pathway
Caption: The dual roles of Cdk7 in cell cycle and transcription, and the points of intervention for this compound and siRNA.
Experimental Workflow for Comparison
References
- 1. Effect of cyclin-dependent kinase 7 silencing on cisplatin sensitivity in endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Potent CDK7 Inhibitors: Cdk7-IN-6 and YKL-5-124
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular performance of two notable Cyclin-Dependent Kinase 7 (CDK7) inhibitors, Cdk7-IN-6 and YKL-5-124. This analysis is supported by available experimental data to aid in the selection of the most appropriate tool for research and development.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, driving cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step in transcription initiation.[4] This guide focuses on two inhibitors, this compound and YKL-5-124, detailing their potency, selectivity, and cellular effects.
Executive Summary
Both this compound and YKL-5-124 are potent inhibitors of CDK7. YKL-5-124 is an extensively characterized covalent inhibitor with high selectivity for CDK7 over other CDKs, particularly CDK12/13.[5][6] It demonstrates a clear mechanism of action by inducing cell cycle arrest.[7] this compound is also a potent and selective CDK7 inhibitor, though public domain data on its broader kinase selectivity and detailed mechanism of action are less comprehensive.[8][9]
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and YKL-5-124 against a panel of kinases.
| Kinase Target | This compound IC50 (nM) | YKL-5-124 IC50 (nM) |
| CDK7 | ≤100 [8][9] | 53.5 [5][6] |
| CDK7/Mat1/CycH | Not Available | 9.7[5][6] |
| CDK1 | >20,000 (>200-fold selective)[8][9] | Not Available |
| CDK2 | >20,000 (>200-fold selective)[8][9] | 1300[5] |
| CDK5 | >20,000 (>200-fold selective)[8][9] | Not Available |
| CDK9 | Not Available | 3020[5] |
| CDK12 | Not Available | Inactive[5][6] |
| CDK13 | Not Available | Inactive[5] |
Cellular Activity
In cellular assays, this compound has been shown to inhibit the viability of various cancer cell lines with IC50 values less than or equal to 1 µM, including HCT116, H460, MV4-11, A2780, and OVCAR cells.[9]
YKL-5-124 induces a potent, dose-dependent increase in G1- and G2/M-phase cells, with a corresponding decrease in S-phase cells.[10][11] This is consistent with its role in inhibiting CDK7's cell cycle functions. Specifically, YKL-5-124 treatment leads to the inhibition of T-loop phosphorylation of CDK1 and, to a lesser extent, CDK2.[10][12] In contrast to some broader-spectrum CDK inhibitors like THZ1, YKL-5-124 has been reported to have little effect on the phosphorylation status of RNA polymerase II, suggesting a more selective impact on the cell cycle machinery over global transcription.[2][5]
Mechanism of Action
YKL-5-124 is an irreversible, covalent inhibitor that targets a cysteine residue (C312) on CDK7.[5] This covalent modification leads to a sustained inhibition of the kinase. The mechanism of action for this compound has not been as extensively detailed in publicly available literature.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental context and the biological role of CDK7, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited.
Biochemical Kinase Assay
This protocol is a general representation of methods used to determine the in vitro inhibitory activity of compounds like this compound and YKL-5-124.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials:
-
Recombinant human CDK7/CycH/MAT1
-
Kinase substrate (e.g., a peptide derived from a known CDK7 substrate)
-
Test compounds (this compound or YKL-5-124)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.
-
Add the recombinant kinase to the wells of the microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal model.
-
Cell Viability Assay
This protocol outlines a common method to assess the effect of a compound on cell proliferation.
-
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound or YKL-5-124)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value from the resulting dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with an inhibitor.
-
Objective: To determine the effect of a test compound on cell cycle progression.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., YKL-5-124)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (for fixation)
-
Propidium iodide (PI) / RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases) based on the PI fluorescence intensity.
-
References
- 1. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-6: A Potential Strategy to Overcome Resistance to CDK4/6 Inhibitors
A Comparative Guide for Researchers
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+) breast cancer. As researchers and drug development professionals seek novel therapeutic strategies to overcome this resistance, targeting other nodes in the cell cycle machinery has become an area of intense investigation. One such promising target is Cyclin-Dependent Kinase 7 (CDK7), a key regulator of both cell cycle progression and transcription. This guide provides a comparative overview of the potential efficacy of Cdk7-IN-6 in CDK4/6 inhibitor-resistant models, supported by experimental data from related CDK7 inhibitors.
Introduction to this compound
This compound is a potent and selective inhibitor of CDK7 with a reported IC50 value of ≤100 nM.[1] It demonstrates over 200-fold selectivity for CDK7 compared to CDK1, CDK2, and CDK5.[1] While specific efficacy data for this compound in CDK4/6 inhibitor-resistant models is not yet widely published, the available information on other selective CDK7 inhibitors provides a strong rationale for its investigation in this setting. This guide will leverage data from compounds such as THZ1 and SY-1365 to illustrate the potential of CDK7 inhibition.
Mechanism of Action: Why Target CDK7 in CDK4/6 Inhibitor Resistance?
Resistance to CDK4/6 inhibitors can arise through various mechanisms, often leading to the reactivation of the cell cycle despite the inhibition of CDK4 and CDK6. Key mechanisms of resistance include the loss of Retinoblastoma (Rb) protein, a key substrate of CDK4/6, and the upregulation of other cell cycle regulators that can bypass the G1 checkpoint.[2][3]
CDK7 plays a dual role in the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1 and CDK2, which are crucial for cell cycle progression.[4][5] By inhibiting CDK7, it is possible to block the activation of these downstream CDKs, thereby inducing cell cycle arrest even in the absence of functional Rb or in the presence of other resistance mechanisms.[6][7] Furthermore, CDK7 is a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[4][8] Inhibition of this function can lead to the downregulation of key oncogenes and survival factors.
Below is a diagram illustrating the signaling pathway and the rationale for targeting CDK7 in the context of CDK4/6 inhibitor resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: A Comparative Guide to Cdk7-IN-6 and CDK12/13 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced yet critical differences between inhibitors of closely related kinases is paramount for advancing targeted therapies. This guide provides an objective comparison of the phenotypic and mechanistic differences between the selective Cdk7 inhibitor, Cdk7-IN-6, and inhibitors targeting the functionally distinct CDK12/13 kinases. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this guide aims to illuminate the distinct cellular consequences of targeting these key regulators of transcription and cell cycle.
Cyclin-dependent kinase 7 (Cdk7) and the cyclin-dependent kinase 12/13 pair (CDK12/13) are both crucial players in the regulation of gene transcription through their phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). However, their precise roles and the downstream consequences of their inhibition differ significantly, leading to distinct therapeutic opportunities and phenotypic outcomes. Cdk7, as a component of the Transcription Factor IIH (TFIIH) complex and the catalytic subunit of the CDK-activating kinase (CAK) complex, occupies a central node in both transcription initiation and cell cycle control. In contrast, CDK12 and CDK13 are primarily involved in the regulation of transcriptional elongation and the expression of genes critical for the DNA damage response (DDR).
Mechanistic Divergence: Transcription Initiation vs. Elongation and DNA Damage Response
The primary mechanistic distinction between Cdk7 and CDK12/13 inhibitors lies in their impact on the transcription cycle.
Cdk7 inhibition , exemplified by selective compounds like this compound and YKL-5-124, primarily disrupts transcription initiation . Cdk7 phosphorylates the Serine 5 (Ser5) and Serine 7 (Ser7) residues of the Pol II CTD, which is a prerequisite for promoter clearance and the transition to productive elongation.[1][2] Furthermore, Cdk7's role as the CDK-activating kinase (CAK) means its inhibition also cripples the activity of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, leading to a profound cell cycle arrest.[3] Selective Cdk7 inhibition has been shown to predominantly induce a cell cycle phenotype , characterized by a strong G1/S phase arrest, with a surprisingly modest impact on global Pol II CTD phosphorylation.[4]
CDK12/13 inhibition , on the other hand, predominantly affects transcriptional elongation . CDK12 and CDK13 phosphorylate the Serine 2 (Ser2) residue of the Pol II CTD, a modification crucial for processive transcription and the recruitment of RNA processing factors.[5] A hallmark of CDK12/13 inhibitor activity is the downregulation of long genes, particularly those involved in the DNA damage response (DDR) , such as BRCA1 and ATR.[5] This creates a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and DNA-damaging agents.[5] Dual inhibition of CDK12 and CDK13 is often required for a potent effect due to their functional redundancy.[6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of representative Cdk7 and CDK12/13 inhibitors, highlighting the selectivity profile of compounds like YKL-5-124 for Cdk7 over other kinases. This compound is a potent and selective CDK7 inhibitor with an IC50 of ≤100 nM.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Cdk7 | ≤100 | >200-fold selective for Cdk7 over Cdk1, Cdk2, and Cdk5 | Patent WO2019197549 A1 |
| YKL-5-124 | Cdk7/Mat1/CycH | 9.7 | >100-fold selective for Cdk7 over Cdk9 and Cdk2; inactive against CDK12/13 | [1][7] |
| Cdk7 | 53.5 | [1][4] | ||
| Cdk2 | 1300 | [4][7] | ||
| Cdk9 | 3020 | [4][7] | ||
| CDK12 | No inhibition | [1][4] | ||
| CDK13 | No inhibition | [1][4] | ||
| THZ1 | Cdk7 | 3.2 | Also inhibits CDK12 and CDK13 | [8] |
| THZ531 | CDK12 | 158 | Selective dual CDK12/13 inhibitor | [8] |
| CDK13 | 69 | [8] | ||
| SR-4835 | CDK12 | 99 | Potent and selective dual CDK12/13 inhibitor | [8] |
| CDK13 | 4.9 (Kd) | [8] |
Phenotypic Differences: A Head-to-Head Comparison
The distinct mechanisms of action of Cdk7 and CDK12/13 inhibitors translate into markedly different cellular phenotypes.
| Phenotypic Effect | This compound (and other selective Cdk7 inhibitors) | CDK12/13 Inhibitors |
| Cell Cycle Progression | Potent G1/S phase arrest.[1][4] | Minimal direct effect on cell cycle progression. |
| Apoptosis | Induction of apoptosis, particularly in combination with other agents.[3][9] | Induction of apoptosis, often synergistic with DNA-damaging agents or PARP inhibitors.[5] |
| Transcription | Primarily affects transcription initiation. Inhibition of E2F-driven gene expression.[1][4] Minimal effect on global Pol II CTD Ser2 phosphorylation with selective inhibitors.[4] | Primarily affects transcriptional elongation and processivity.[6] Leads to premature cleavage and polyadenylation.[10] |
| DNA Damage Response (DDR) | Indirect effects on DDR through cell cycle arrest. | Directly impairs the expression of key DDR genes (BRCA1, ATR, etc.), leading to a "BRCAness" phenotype.[5] |
| Gene Expression Signature | Downregulation of cell cycle and proliferation-associated genes. | Downregulation of long genes, particularly those involved in DNA repair pathways.[6] |
Visualizing the Pathways
To further elucidate the distinct roles of Cdk7 and CDK12/13, the following diagrams illustrate their respective signaling pathways and the experimental workflow for their comparison.
Caption: Cdk7's dual role in cell cycle and transcription.
Caption: CDK12/13's role in transcription and DNA repair.
Caption: Workflow for comparing inhibitor phenotypes.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or a CDK12/13 inhibitor for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of inhibitors on cell cycle distribution.
-
Methodology:
-
Treat cells with the desired concentration of inhibitor for 24-48 hours.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
3. Western Blotting for RNA Polymerase II CTD Phosphorylation
-
Objective: To determine the effect of inhibitors on the phosphorylation of specific residues of the Pol II CTD.
-
Methodology:
-
Treat cells with inhibitors for the desired time and concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE on a low percentage acrylamide (B121943) gel (e.g., 6%) to resolve the different phosphorylated forms of Rpb1.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for total Rpb1, phospho-Ser2, phospho-Ser5, and phospho-Ser7 of the Pol II CTD overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. RNA Sequencing (RNA-seq)
-
Objective: To profile the global gene expression changes induced by the inhibitors.
-
Methodology:
-
Treat cells with inhibitors for a defined period (e.g., 6 or 24 hours).
-
Isolate total RNA using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare sequencing libraries from the RNA samples, including poly(A) selection or ribosomal RNA depletion.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.
-
Conduct pathway analysis and gene set enrichment analysis (GSEA) to identify the biological processes affected by the inhibitors.
-
Conclusion
The phenotypic and mechanistic differences between this compound and CDK12/13 inhibitors are stark and have significant implications for their therapeutic application. Selective Cdk7 inhibition primarily drives a potent cell cycle arrest, making it a promising strategy for cancers dependent on cell cycle deregulation. In contrast, CDK12/13 inhibitors induce a "BRCAness" phenotype by crippling the DNA damage response, opening avenues for synthetic lethal approaches with PARP inhibitors and other DNA-damaging agents. The non-selective inhibitor THZ1, which targets Cdk7, CDK12, and CDK13, elicits a combined phenotype of both transcriptional and cell cycle disruption.[4] A thorough understanding of these distinct profiles, supported by robust experimental data, is crucial for guiding the rational design of clinical trials and the development of novel combination therapies in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12/13 | Insilico Medicine [insilico.com]
- 6. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cdk7-IN-6-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising strategy in cancer therapy, with inhibitors like Cdk7-IN-6 demonstrating potent anti-proliferative effects. A crucial mechanism underlying the efficacy of these inhibitors is the induction of apoptosis, or programmed cell death. For researchers investigating the therapeutic potential of this compound, robust and quantitative confirmation of apoptosis is paramount. This guide provides a comparative overview of caspase assays, the gold standard for detecting apoptosis, and other supportive methods, complete with experimental data and detailed protocols.
The Central Role of Caspases in Apoptosis
Apoptosis is executed by a family of cysteine proteases known as caspases. The activation of these enzymes initiates a cascade of events leading to controlled cellular dismantling. Cdk7 inhibition has been shown to trigger this cascade, primarily through the transcriptional suppression of key anti-apoptotic proteins, such as Mcl-1, and in some cellular contexts, through the activation of the p53 tumor suppressor pathway. This ultimately leads to the activation of initiator caspases (e.g., caspase-9) and subsequently, executioner caspases (e.g., caspase-3 and -7), which are responsible for cleaving cellular substrates and orchestrating the morphological changes characteristic of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Comparative Analysis of Apoptosis Detection Methods
Several assays can be employed to detect and quantify apoptosis. While caspase activity assays are a direct measure of the apoptotic machinery, they are often used in conjunction with other methods for a comprehensive analysis.
| Assay Type | Principle | Advantages | Disadvantages |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases-3 and -7 using a luminogenic or fluorogenic substrate containing the DEVD peptide sequence. Cleavage of the substrate by active caspases generates a quantifiable signal. | Highly specific for apoptosis, sensitive, suitable for high-throughput screening. | Provides a snapshot in time; timing of the assay is critical as caspase activity is transient. |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells. | Distinguishes between early and late apoptosis/necrosis, widely used and well-characterized. | PS externalization can also occur in necrosis; requires flow cytometry or fluorescence microscopy. |
| Western Blot for Cleaved PARP and Caspases | Detects the cleavage of specific cellular proteins by caspases. Poly (ADP-ribose) polymerase (PARP) is a well-known substrate for caspase-3, and its cleavage is a hallmark of apoptosis. Similarly, the appearance of cleaved (active) forms of caspases can be detected. | Provides qualitative and semi-quantitative data on specific protein cleavage events, confirms caspase activation. | Less sensitive than activity assays, more time-consuming, not suitable for high-throughput screening. |
| TUNEL Assay | Detects DNA fragmentation, a later event in apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP. | Can be used on fixed tissue sections and cultured cells, provides spatial information in tissues. | Can also label necrotic cells, may not detect early-stage apoptosis. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on selective Cdk7 inhibitors, demonstrating the typical results obtained with various apoptosis assays.
| Cdk7 Inhibitor | Cell Line | Assay | Treatment Condition | Result |
| THZ1 | Jurkat (T-ALL) | Caspase-Glo® 3/7 Assay | 50 nM for 24h | ~4-fold increase in caspase-3/7 activity |
| YKL-5-124 | MM.1S (Multiple Myeloma) | Annexin V/PI Staining | 500 nM for 48h | ~30% increase in Annexin V positive cells |
| SY-1365 | MCF7 (Breast Cancer) | Western Blot (Cleaved PARP) | 100 nM for 48h | Visible increase in the 89 kDa cleaved PARP fragment |
Detailed Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted for a 96-well plate format, suitable for quantifying apoptosis in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Caspase Activation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Caption: Experimental workflow for caspase-3/7 activity assay.
Protocol 2: Western Blot for Cleaved PARP
This protocol allows for the qualitative assessment of apoptosis by detecting a key caspase substrate.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP (Asp214)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
By employing a combination of these assays, researchers can confidently and quantitatively confirm the induction of apoptosis by this compound, providing crucial data to support its development as a potential therapeutic agent. The direct measurement of caspase activity, supported by evidence of downstream substrate cleavage and characteristic cell surface changes, offers a robust and comprehensive approach to validating the apoptotic mechanism of action.
The Synergistic Potential of Cdk7 Inhibition in Combination Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects observed when combining Cyclin-Dependent Kinase 7 (CDK7) inhibitors with other cancer therapeutics. While direct and extensive peer-reviewed synergy studies on the specific inhibitor Cdk7-IN-6 are not yet publicly available, this document leverages data from structurally and functionally similar selective CDK7 inhibitors, such as THZ1 and YKL-5-124, to provide a predictive framework and experimental guidance.
CDK7 is a crucial regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6).[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[4][5] Inhibition of CDK7 can therefore simultaneously arrest the cell cycle and disrupt the transcriptional machinery that drives cancer cell proliferation.[6] Preclinical studies have demonstrated that combining CDK7 inhibitors with other targeted therapies can lead to synergistic anti-tumor effects.[1]
Comparative Analysis of CDK7 Inhibitor Combination Therapies
The following sections detail the synergistic interactions observed between selective CDK7 inhibitors and other classes of anti-cancer drugs in various cancer models. The quantitative data presented is derived from studies on well-characterized CDK7 inhibitors and serves as a reference for potential studies with this compound.
Combination with Immune Checkpoint Blockade (Anti-PD-1)
Inhibition of CDK7 has been shown to potentiate anti-tumor immunity, providing a strong rationale for combination with immune checkpoint inhibitors.
Quantitative Synergy Data (YKL-5-124 with anti-PD-1 in Small Cell Lung Cancer - SCLC)
| Cancer Model | Treatment | Outcome | Reference |
| Murine SCLC | YKL-5-124 + anti-PD-1 | Significantly improved survival benefit compared to single agents | [7] |
Experimental Protocol: In Vivo Synergy Study
-
Animal Model: Highly aggressive murine models of SCLC are utilized.
-
Treatment Groups:
-
Vehicle control
-
YKL-5-124 alone
-
Anti-PD-1 antibody alone
-
Combination of YKL-5-124 and anti-PD-1
-
-
Dosing and Administration: YKL-5-124 is administered systemically (e.g., intraperitoneally) at a predetermined dose and schedule. Anti-PD-1 antibody is administered via intraperitoneal injection.
-
Monitoring: Tumor growth is monitored regularly. Animal survival is the primary endpoint.
-
Immunoprofiling: At the end of the study, tumors are harvested for immune profiling to analyze alterations in the tumor immune microenvironment, such as changes in T cell populations.[7]
Signaling Pathway and Experimental Workflow
Combination with EGFR Inhibitors (Erlotinib)
Synergy has been observed when combining CDK7 inhibitors with EGFR inhibitors in breast cancer models.
Quantitative Synergy Data (THZ1 with Erlotinib in Breast Cancer Cell Lines)
| Cell Line | Combination Effect | Reference |
| MDA-MB-231 (TNBC) | Synergistic | [3] |
| MCF7 (ER+) | Synergistic | [3] |
| JIMT-1 (HER2+) | Synergistic | [3] |
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Lines: A panel of breast cancer cell lines representing different subtypes (TNBC, ER+, HER2+) is used.
-
Drug Treatment: Cells are treated with a dose matrix of THZ1 and erlotinib, both alone and in combination, for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
Combination with Topoisomerase I Inhibitors (Topotecan)
A synergistic cytotoxic effect has been identified between CDK7 inhibitors and topoisomerase I inhibitors in SCLC.
Quantitative Synergy Data (THZ1 with Topotecan in SCLC Cell Lines)
| Cell Line | Combination Effect | Reference |
| DMS114 | Synergistic Cytotoxicity | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: SCLC cell lines are used for the experiments.
-
Drug Treatment: Cells are treated with varying concentrations of THZ1 and topotecan, both individually and in combination.
-
Apoptosis/Viability Assay: Cell viability and apoptosis are measured using assays such as ATPlite luminescence or flow cytometry for cleaved caspase activation.[9]
-
Synergy Calculation: Synergy is quantified using software like Combenefit to analyze the dose-response matrix.[10]
Mechanism of Action
Inhibition of CDK7 with THZ1 leads to the ubiquitin-mediated proteasomal degradation of RNA polymerase II. This action prevents the repair of TOP1-induced DNA-protein cross-links (TOP1-DPCs) generated by topotecan, leading to enhanced cell death.[8][11]
Logical Relationship Diagram
Conclusion and Future Directions
The available preclinical data for selective CDK7 inhibitors strongly suggest that this compound holds significant promise for synergistic combination therapies in various cancer types. The primary mechanisms underlying this synergy often involve the dual disruption of cell cycle progression and oncogenic transcription, which can sensitize cancer cells to other therapeutic agents, including immunotherapy, targeted therapies, and conventional chemotherapy.
For researchers investigating this compound, the experimental designs and mechanistic pathways outlined in this guide can serve as a valuable starting point. Key future experiments should include:
-
In vitro synergy screening: Performing dose-matrix studies of this compound with a panel of approved and investigational cancer drugs across various cancer cell lines to identify novel synergistic combinations.
-
Quantitative analysis: Calculating Combination Index (CI) values to rigorously quantify the degree of synergy.
-
In vivo validation: Testing promising combinations in relevant animal models to assess efficacy and potential toxicities.
-
Mechanistic studies: Elucidating the precise molecular mechanisms of synergy through techniques such as RNA sequencing, proteomics, and detailed cell cycle and apoptosis analyses.
By systematically exploring the combinatorial potential of this compound, the scientific community can pave the way for novel and more effective treatment strategies for patients with cancer.
References
- 1. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 11. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk7-IN-6: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the research chemical Cdk7-IN-6. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. This information is intended to supplement, not replace, the official SDS and your institution's established safety protocols. All laboratory personnel must be trained on proper chemical handling and waste disposal procedures.
This compound is a potent and selective cyclin-dependent kinase 7 (CDK7) inhibitor used in cancer research.[1][2] Like many research chemicals, it should be considered hazardous until comprehensive safety information is available.[3] Proper disposal is crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Check manufacturer's guidelines for glove compatibility. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Skin and Body | Laboratory coat. Ensure skin is not exposed. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Never dispose of this compound down the drain or in regular trash.[4]
Step 1: Waste Identification and Segregation
-
Solid Waste: This includes any unused or expired this compound powder, contaminated PPE (gloves, weigh boats, paper towels), and any materials used for spill cleanup.
-
Liquid Waste: This includes solutions of this compound dissolved in solvents (e.g., DMSO). Segregate halogenated and non-halogenated solvent waste streams as required by your institution's waste management program.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof, and sealable hazardous waste container.
-
The container should be clearly labeled.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, sealable, and chemically compatible hazardous waste container (e.g., a glass or polyethylene (B3416737) bottle).
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
-
Step 3: Labeling
Properly label all waste containers. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, list all components, including solvents, with their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials.
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound from generation to final disposal.
References
Safeguarding Researchers: A Guide to Handling Cdk7-IN-6
Essential guidance for the safe laboratory use of Cdk7-IN-6, a potent and selective cyclin-dependent kinase 7 (CDK7) inhibitor, is critical for protecting researchers and ensuring operational integrity. [1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors.[2][3] Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous.[2] The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on the potential hazards associated with similar kinase inhibitors, which can be toxic if swallowed or in contact with skin and may cause severe skin and eye irritation, stringent adherence to PPE protocols is mandatory.[3]
A multi-layered approach to PPE is essential when handling this compound.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[2] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[2] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[2] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[2] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] - Lab Coat: Standard laboratory coat.[2] - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat.[2] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] - Eye Protection: Chemical splash goggles.[2] - Lab Coat: Standard laboratory coat.[2] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[2]
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[2]
-
Storage: Store this compound in a cool, well-ventilated place in a tightly sealed and properly labeled container, away from incompatible materials.[4] For long-term stability, storage at -20°C is recommended for solid forms.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[2]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.[3]
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[3]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for handling this compound from receipt to use in a cell-based assay.
Caption: A typical experimental workflow for handling this compound.
Cdk7 Signaling Pathway and Inhibition
Cdk7 is a key regulator of both the cell cycle and transcription.[5][6] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[6] Additionally, Cdk7 is a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[5] this compound is a potent and selective inhibitor of Cdk7, which can be used in cancer research.[1] By inhibiting Cdk7, this compound can disrupt both the cell cycle and transcription in cancer cells, leading to anti-tumor effects.
Caption: Cdk7 signaling and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
